molecular formula C16H22BrNO3 B195974 Homatropine Bromide

Homatropine Bromide

Cat. No.: B195974
M. Wt: 356.25 g/mol
InChI Key: DWSGTFTVBLXELC-MOTQWOLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homatropine hydrobromide is a tertiary amine antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors . Its primary research applications stem from its ability to block the actions of acetylcholine in the parasympathetic nervous system, leading to pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia) . This mechanism makes it a valuable tool in ophthalmological research, particularly for studies involving anterior segment dynamics, intraocular pressure, and models of uveitis . Compared to atropine, homatropine hydrobromide is less potent and has a significantly shorter duration of action, which can be a desirable characteristic in certain experimental paradigms . Its pharmacological profile is also relevant for neuroscientific research investigating the role of muscarinic receptors, as it is an antagonist of all five muscarinic acetylcholine receptor subtypes . Furthermore, its properties are utilized in physiological studies exploring autonomic nervous system control over various effector organs.

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGTFTVBLXELC-MOTQWOLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045099
Record name Homatropine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-56-9
Record name Homatropine hydrobromide [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Homatropine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homatropine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMATROPINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEW7469QZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Homatropine (B1218969) Bromide

Introduction

Homatropine Bromide is a synthetically produced anticholinergic drug, functioning as a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is the hydrobromide salt of Homatropine, an ester formed from the base tropine (B42219) and mandelic acid.[3][4] Unlike its precursor atropine, homatropine has a less potent and shorter duration of action, making it clinically useful as a mydriatic (pupil dilator) and cycloplegic (ciliary muscle paralytic) agent, primarily for ophthalmic examinations.[2][4] This guide provides a detailed overview of the chemical synthesis of Homatropine and its subsequent conversion to and purification of this compound, referencing various established methods.

Part I: Chemical Synthesis of Homatropine

The core of Homatropine synthesis is the esterification of tropine with mandelic acid or one of its activated derivatives. Several synthetic strategies have been developed to optimize yield, purity, and industrial scalability, avoiding hazardous reagents.

Key Synthetic Pathways
  • Direct Condensation with Mandelic Acid: The original method involved the direct condensation of tropine with mandelic acid.[3][4] However, historical procedures often used toxic solvents like benzene (B151609) and were characterized by incomplete raw material conversion and low yields.[5]

  • Transesterification with Methyl Mandelate: A more recent approach involves the transesterification of tropine with DL-methyl mandelate.[4] This reaction is typically catalyzed by an alkali metal alkoxide, such as sodium methoxide, in an organic solvent. This method offers good yield and quality.[4]

  • Esterification with Activated Mandelic Acid Derivatives: To enhance reactivity, mandelic acid can be converted into an activated form, such as an O-acyl mandeloyl chloride. A common method is the reaction of tropine with O-formylmandeloyl chloride.[5][6] This intermediate is then subjected to acidic hydrolysis to remove the formyl protecting group, yielding Homatropine.[5][6] This process avoids harsh conditions and can lead to high yields.[5]

  • Reduction of Tropine Phenylglyoxalate: Another synthetic route involves reacting tropine with an ester of phenylglyoxylic acid to form tropine phenylglyoxalate.[3] This intermediate is then reduced, for example with sodium borohydride, to yield Homatropine.[3]

Synthesis Pathway Overview

G cluster_synthesis Synthesis of Homatropine Base cluster_salt Salt Formation Tropine Tropine HomatropineBase Homatropine (Base) Tropine->HomatropineBase Esterification MandelicAcid Mandelic Acid (or its derivatives) MandelicAcid->HomatropineBase HomatropineBromide This compound HomatropineBase->HomatropineBromide Salification HBr Hydrobromic Acid (HBr) or Methyl Bromide HBr->HomatropineBromide

Caption: General synthesis workflow for this compound.

Part II: Salt Formation and Purification

Once the Homatropine base is synthesized, it is converted into its bromide salt for pharmaceutical use. This is followed by a rigorous purification process, typically recrystallization, to meet pharmacopeial standards.

Formation of this compound Salts
  • Homatropine Hydrobromide: The Homatropine base is dissolved in an alcohol solvent, such as ethanol (B145695) or isopropanol.[5] An aqueous solution of hydrobromic acid (e.g., 48% HBr) is then added dropwise to the solution at room temperature, causing the Homatropine Hydrobromide salt to precipitate.[5]

  • Homatropine Methylbromide: This quaternary ammonium (B1175870) salt is formed by reacting the Homatropine base with methyl bromide.[4] The reaction is typically carried out in a solvent like acetonitrile (B52724) or acetone (B3395972), where the product precipitates out of the solution.[4]

Purification by Recrystallization

Recrystallization is the primary method for purifying crude this compound. The process leverages the differential solubility of the compound and impurities in a two-solvent system.

  • Dissolution: The crude product is dissolved in a minimal amount of a hot "solvent A," in which it is highly soluble.[7] Suitable solvents include methanol (B129727) or ethanol.[7]

  • Crystallization: The hot solution is then gradually added to a larger volume of a cold "anti-solvent B," in which the product is poorly soluble.[7] Common anti-solvents are acetone, isopropanol, or ethyl acetate.[7]

  • Cooling & Crystal Growth: The mixture is cooled to a low temperature (e.g., 0°C to -5°C) and maintained for a period to allow for complete crystal growth.[7]

  • Isolation and Drying: The purified crystals are isolated by suction filtration, washed, and dried under vacuum.[7] This method can elevate purity to over 99.5%.[7]

Purification Workflow Diagram

G Crude Crude Homatropine Bromide Dissolve Dissolve in Hot Solvent A (e.g., Ethanol) Crude->Dissolve AddSolventB Add to Cold Anti-Solvent B (e.g., Acetone) Dissolve->AddSolventB Cool Cool & Crystallize (e.g., 0°C for 2h) AddSolventB->Cool Filter Filter & Wash Cool->Filter Dry Vacuum Dry (e.g., 60°C for 5h) Filter->Dry Pure Pure Product (>99.5% Purity) Dry->Pure

Caption: Recrystallization workflow for this compound.

Part III: Quantitative Data and Experimental Protocols

Table 1: Comparison of Synthesis & Salt Formation Methods
MethodKey ReactantsSolvent(s)YieldFinal Purity (HPLC)Reference
Synthesis & Hydrobromination Tropine, O-formylmandeloyl chloride, 48% HBrDichloromethane, Isopropanol>70%≥99.8%[5]
Transesterification & Methylbromination Tropine, DL-methyl mandelate, Methyl BromideToluene, Acetonitrile74.6%99.0%[4]
Transesterification & Hydrobromination Tropine, DL-methyl mandelate, HBr solution in AcetoneToluene, Acetone85.2%99.0%[4]
Table 2: Purification Protocol Data
Initial PuritySolvent A (Ratio)Solvent B (Ratio)Crystallization Temp.Yield of Pure ProductFinal PurityReference
98.2%Methanol (1:1 w/w)Acetone (1:8 w/w)~0°C72.3 g from 100 g crude>99.5%[7]
98.2%Ethanol (1:1.5 w/w)Acetone (1:10 w/w)~0°C75.6 g from 100 g crude>99.5%[7]
Detailed Experimental Protocols

Protocol 1: Synthesis of Homatropine Hydrobromide via O-formylmandeloyl chloride[5][6]

  • Esterification: In a 250mL three-necked flask equipped with a mechanical stirrer, add 10g of tropine and 80mL of dichloromethane. Stir until dissolved.

  • Add 14g of triethylamine (B128534) as an acid scavenger.

  • Dropwise, add 17g of O-formylmandeloyl chloride to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • After the reaction is complete, wash the mixture with water. Separate the organic layer and concentrate it under reduced pressure to obtain the crude intermediate (tropine O-formylmandelate).

  • Hydrolysis: The crude intermediate is then subjected to acid hydrolysis (e.g., using hydrochloric or sulfuric acid in an aqueous or alcoholic solution) at room temperature for 1-2 hours to remove the formyl group, yielding crude Homatropine base.

  • Salification: Dissolve the crude Homatropine base in 80mL of isopropanol.

  • At room temperature, add a 48% aqueous solution of hydrobromic acid (HBr) dropwise.

  • Stir the mixture for 3 hours to allow for complete salt formation and precipitation.

  • Isolation: Collect the white precipitate by suction filtration and dry to obtain pure Homatropine Hydrobromide. The final product should have an HPLC purity of ≥99.8%.[5]

Protocol 2: Purification of Homatropine Methylbromide[7]

  • Preparation: Take 100g of crude Homatropine Methylbromide (purity ~98.2%).

  • Dissolution: Place the crude product in a flask and add 100g of methanol (Solvent A). Heat the mixture to 60°C while stirring to completely dissolve the solid. Continue stirring for approximately 20 minutes.

  • Precipitation: In a separate, larger vessel, place 800g of acetone (Solvent B).

  • Gradually add the warm methanol solution into the acetone at room temperature with stirring. A precipitate will form.

  • Crystallization: Cool the resulting slurry down to approximately 0°C. Allow the crystals to grow at this temperature for 2 hours.

  • Isolation and Drying: Collect the purified crystals by suction filtration.

  • Dry the product in a vacuum oven at 60°C for 5 hours. This procedure typically yields around 72.3g of purified Homatropine Methylbromide with a purity exceeding 99.5%.[7]

References

Pharmacokinetics of Homatropine Bromide in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics of homatropine (B1218969) bromide in animal models. Homatropine bromide, a muscarinic acetylcholine (B1216132) receptor antagonist, is utilized in ophthalmology for its mydriatic and cycloplegic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is paramount for drug development and toxicological assessment. This document summarizes the limited available pharmacokinetic data for this compound and provides comparative data from structurally related anticholinergic compounds, namely atropine (B194438) and scopolamine (B1681570), to offer a broader context. Detailed experimental methodologies and relevant physiological pathways are also presented to aid researchers in designing and interpreting preclinical studies.

Introduction

This compound is a synthetic tertiary amine alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its clinical utility lies in its ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), making it a valuable tool in ophthalmic examinations and certain therapeutic applications. Despite its established clinical use, publicly available data on the pharmacokinetics of this compound in animal models is notably scarce. This guide aims to collate the existing information and supplement it with data from analogous compounds to provide a useful resource for the scientific community.

Pharmacokinetic Profile of this compound

Detailed quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for this compound in animal models are not extensively reported in peer-reviewed literature. However, a key study by Cramer et al. (1978) investigated the absorption and excretion of radiolabeled homatropine methylbromide in rats, providing valuable qualitative and semi-quantitative insights.

Data in Rat Models

The primary study available on this compound pharmacokinetics in an animal model involved the administration of [14C]methylbromide homatropine to rats via different routes. The findings from this study are summarized in the table below.

Administration RouteAnimal ModelKey FindingsQuantitative Data (where available)
Rectal (suppository)RatPeak plasma concentrations of radioactivity were higher and achieved more rapidly compared to oral and intramuscular routes.12-hour urinary excretion of 14C: 28% of the administered dose.
IntramuscularRatSlower absorption compared to rectal administration.Specific Cmax, Tmax, and AUC values are not available in the referenced abstract.
Oral (gavage)RatSlower absorption compared to rectal administration.Specific Cmax, Tmax, and AUC values are not available in the referenced abstract.

Note: The data is based on the measurement of total radioactivity and may include both the parent drug and its metabolites.

Comparative Pharmacokinetics of Structurally Related Muscarinic Antagonists

Given the limited data for this compound, examining the pharmacokinetic profiles of the structurally and functionally similar anticholinergic agents, atropine and scopolamine, can provide valuable insights for researchers.

Atropine Pharmacokinetics in Animal Models
Administration RouteAnimal ModelDoseCmaxTmaxHalf-life (t½)Bioavailability
IntravenousRat10 mg/kg274.25 ± 53.66 ng/mL[1]-Higher than ipratropium-
IntragastricRat----21.62%[1]
IntramuscularDog--30 min3-10 hours-
EndobronchialDog0.02 mg/kg40.0 ± 7.8 ng/mL[2]-39.3 ± 5.2 min[2]-
EndotrachealDog0.02 mg/kg23.9 ± 5 ng/mL[2]-28.0 ± 7.9 min[2]-
Scopolamine Pharmacokinetics in Animal Models
Administration RouteAnimal ModelDoseCmaxTmaxHalf-life (t½)Bioavailability
IntravenousRat-483.75 ± 78.13 ng/mL[1]---
IntragastricRat----2.52%[1]
SubcutaneousRabbit---Embryotoxic effects at high doses-

Experimental Protocols

This section outlines the typical methodologies employed in pharmacokinetic studies of anticholinergic agents in animal models, based on the available literature.

Animal Models

The most commonly used animal model for initial pharmacokinetic screening is the rat, particularly strains such as Sprague-Dawley or Wistar. Dogs and rabbits are also used, often in later stages of preclinical development.

Drug Administration
  • Oral Gavage: This is a standard method for oral administration in rats. A specific volume of the drug formulation is delivered directly into the stomach using a gavage needle.[3][4][5]

  • Intramuscular Injection: The drug is injected into a major muscle mass, typically the quadriceps or gluteal muscles.[6][7][8][9]

  • Intravenous Injection: The drug is administered directly into a vein, often the tail vein in rats or the cephalic vein in dogs, to achieve 100% bioavailability.

  • Rectal Administration: The drug can be administered as a solution or a suppository.[10]

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points. Common techniques in rats include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for repeated sampling.[11][12][13][14]

  • Urine and Feces Collection: Animals are housed in metabolic cages which are designed to separate and collect urine and feces for the analysis of excreted drug and metabolites.[15][16][17][18][19]

Analytical Methods

The quantification of homatropine and related compounds in biological matrices requires sensitive and specific analytical methods.

  • Radiolabeling Studies: The use of radiolabeled compounds, such as [14C]homatropine, allows for the tracking of the total drug-related material (parent drug and metabolites). Quantification is typically performed using liquid scintillation counting.[20][21][22][23][24]

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the specific quantification of the parent drug and its individual metabolites. These techniques offer high sensitivity and selectivity.

Mandatory Visualizations

Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

muscarinic_antagonist_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synapse ACh ACh_vesicle->ACh_synapse Release ACh->ACh_vesicle mAChR Muscarinic Receptor (M1, M3, M5) Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response Homatropine This compound Homatropine->mAChR Blocks ACh_synapse->mAChR Binds

Caption: Signaling pathway of M1/M3/M5 muscarinic acetylcholine receptors and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study in a rat model.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Dose_Preparation Dose Formulation (this compound) Animal_Acclimation->Dose_Preparation Drug_Administration Drug Administration (e.g., Oral Gavage, IM) Dose_Preparation->Drug_Administration Sample_Collection Serial Sample Collection (Blood, Urine, Feces) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation, Homogenization) Sample_Collection->Sample_Processing Sample_Analysis Sample Analysis (e.g., LC-MS/MS, LSC) Sample_Processing->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Sample_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation Report_Generation Report Generation Parameter_Calculation->Report_Generation

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic properties of this compound in animal models remain an area with limited published data. The available information suggests that the route of administration significantly influences its absorption profile in rats. To facilitate future research and development, this guide has provided a consolidated view of the existing knowledge, supplemented with comparative data from atropine and scopolamine. The detailed experimental protocols and pathway visualizations are intended to serve as a practical resource for scientists in the field. Further studies are warranted to fully characterize the ADME profile of this compound in various animal species to better predict its pharmacokinetic behavior in humans.

References

Receptor Binding Affinity of Homatropine Bromide for mAChR Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Bromide is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems.[1] Homatropine's antagonism of mAChRs leads to a reduction in parasympathetic activity, resulting in physiological effects such as mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye).[1] It is structurally related to atropine (B194438) and is utilized clinically, often in ophthalmic preparations.[2]

Muscarinic receptors are a class of G protein-coupled receptors (GPCRs) that are categorized into five distinct subtypes, M1 through M5.[3] These subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways to modulate a wide array of physiological functions. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, activating phospholipase C, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[3] Understanding the binding affinity and selectivity of a ligand like this compound for these receptor subtypes is paramount for elucidating its pharmacological profile and predicting its therapeutic and off-target effects.

This technical guide provides a comprehensive overview of the receptor binding affinity of this compound for mAChR subtypes. It includes available quantitative data, detailed experimental protocols for assessing receptor binding, and visualizations of key experimental workflows and signaling pathways.

Data Presentation: Receptor Binding Affinity of Homatropine

A thorough review of the scientific literature reveals a notable scarcity of publicly available, direct binding affinity data (such as Ki or pKi values) for this compound at cloned human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). The majority of accessible data is derived from functional assays in animal tissues or cell lines, which may not express a single receptor subtype. This data is often presented as pA2 values from functional antagonism studies or IC50 values from competition binding assays.

The following tables summarize the currently available quantitative data for Homatropine and its derivative, Homatropine Methylbromide. It is critical for researchers to acknowledge the limitations of this data, as the receptor source is not always a pure population of a single human subtype.

Table 1: Functional Antagonism and Inhibition Data for Homatropine and its Derivatives

CompoundReceptor/Tissue SourceParameterValueReference(s)
HomatropineGuinea Pig Atria (mediating force)pA27.21[4]
HomatropineGuinea Pig Atria (mediating rate)pA27.07[4]
HomatropineGuinea Pig StomachpA27.13[4]
Homatropine MethylbromideEndothelial mAChR (WKY-E)IC50162.5 nM[5][6]
Homatropine MethylbromideSmooth Muscle mAChR (SHR-E)IC50170.3 nM[5][6]

Table 2: Status of Binding Affinity Data for this compound at Cloned Human mAChR Subtypes

Receptor SubtypeKi or pKi ValueData Availability
M1Not ReportedNo specific binding affinity data for this compound at the cloned human M1 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M1 receptors.[2][7]
M2Not ReportedNo specific binding affinity data for this compound at the cloned human M2 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M2 receptors.[2]
M3Not ReportedNo specific binding affinity data for this compound at the cloned human M3 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M3 receptors.[2][7]
M4Not ReportedNo specific binding affinity data for this compound at the cloned human M4 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M4 receptors.[7]
M5Not ReportedNo specific binding affinity data for this compound at the cloned human M5 receptor was identified in the reviewed literature. DrugBank lists it as an antagonist for human M5 receptors.[7]

Experimental Protocols: Radioligand Binding Assay for mAChR Affinity

The determination of a ligand's binding affinity for a specific receptor subtype is most accurately achieved through radioligand binding assays. These assays utilize a radioactively labeled ligand with known high affinity and specificity for the receptor of interest. The affinity of an unlabeled compound, such as this compound, can then be determined by its ability to compete with and displace the radioligand.

Below is a generalized, detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific human mAChR subtype expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of this compound for a specific human mAChR subtype (M1, M2, M3, M4, or M5).

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a single human mAChR subtype.

  • Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Filter Plates.

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the specific human mAChR subtype to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the cell membrane preparation to triplicate wells.

    • Non-specific Binding: Add a high concentration of the non-labeled antagonist (e.g., 1 µM atropine), the fixed concentration of the radioligand, and the cell membrane preparation to triplicate wells.

    • Competitive Binding: Add serial dilutions of this compound, the fixed concentration of the radioligand, and the cell membrane preparation to triplicate wells. A typical concentration range for the competitor would span several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_proc Processing cluster_analysis Data Analysis Membrane Cell Membranes expressing human mAChR subtype Total Total Binding: Membranes + Radioligand Membrane->Total NSB Non-specific Binding: Membranes + Radioligand + Atropine Membrane->NSB Comp Competitive Binding: Membranes + Radioligand + Homatropine Membrane->Comp Radioligand Radioligand ([³H]-NMS or [³H]-QNB) Radioligand->Total Radioligand->NSB Radioligand->Comp Homatropine This compound (Serial Dilutions) Homatropine->Comp Atropine Non-specific Control (e.g., Atropine) Atropine->NSB Incubation Incubate to Equilibrium Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Calc_SB Calculate Specific Binding: Total - NSB Counting->Calc_SB Plot Plot % Specific Binding vs. [Homatropine] Calc_SB->Plot Fit Non-linear Regression (Determine IC50) Plot->Fit Calc_Ki Calculate Ki using Cheng-Prusoff Equation Fit->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Muscarinic Acetylcholine Receptor Subtypes

G cluster_receptor mAChR Subtypes cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers M1 M1 Gq11 Gq/11 M1->Gq11 M2 M2 Gio Gi/o M2->Gio M3 M3 M3->Gq11 M4 M4 M4->Gio M5 M5 M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 & DAG (Increase) PLC->IP3_DAG cAMP cAMP (Decrease) AC->cAMP ACh Acetylcholine Homatropine This compound Homatropine->M1 Homatropine->M2 Homatropine->M3 Homatropine->M4 Homatropine->M5

Caption: mAChR subtype signaling pathways and antagonism by Homatropine.

Conclusion

This compound is a well-established muscarinic acetylcholine receptor antagonist with clinical applications. However, a detailed understanding of its binding affinity profile across the five human mAChR subtypes is limited by the lack of publicly available data from studies using cloned human receptors. The provided pA2 and IC50 values from animal tissues offer some insight but should be interpreted with caution. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the precise binding affinities of this compound and other ligands at each human mAChR subtype. Such data is essential for a more complete pharmacological characterization and for the development of more selective muscarinic receptor modulators in the future.

References

An In-depth Technical Guide on the Stereospecificity of Homatropine Bromide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a derivative of mandelic acid and tropine, homatropine possesses a chiral center, leading to the existence of two enantiomers: (R)-homatropine and (S)-homatropine. While often used as a racemic mixture, the stereoisomers of chiral drugs frequently exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereospecificity of homatropine bromide enantiomers, focusing on their differential interactions with muscarinic receptor subtypes, the resulting pharmacological effects, and the experimental methodologies used for their characterization.

Introduction to Homatropine and Stereoisomerism

Homatropine is utilized for its antimuscarinic properties, which include mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in ophthalmic applications.[1][2] It is also used in combination with other drugs to relieve cough and intestinal spasms.[3][4] The therapeutic effects of homatropine are mediated by its blockade of parasympathetic nerve stimulation through competitive inhibition of acetylcholine at muscarinic receptors.[1][2]

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. Biological systems, including receptors, are inherently chiral, often leading to stereoselective interactions with drug enantiomers. This can result in one enantiomer having a higher affinity for the target receptor and, consequently, greater pharmacological activity.

dot

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Homatropine_M135 Homatropine (Antagonist) Homatropine_M135->M1_M3_M5 blocks M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Homatropine_M24 Homatropine (Antagonist) Homatropine_M24->M2_M4 blocks Experimental_Workflow cluster_step1 Step 1: Sample Preparation cluster_step2 Step 2: Incubation & Binding cluster_step3 Step 3: Separation & Measurement cluster_step4 Step 4: Data Analysis A Cell Membranes (with Muscarinic Receptors) D Incubate components to reach equilibrium A->D B Radioligand (e.g., [³H]-NMS) B->D C Homatropine Enantiomer (Unlabeled Competitor) C->D E Rapid Filtration (Separates bound/free ligand) D->E F Scintillation Counting (Quantify radioactivity) E->F G Plot Competition Curve F->G H Calculate IC50 and Ki values G->H

References

Homatropine Bromide's Effects on Parasympathetic Nerve Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological effects of homatropine (B1218969) bromide on parasympathetic nerve stimulation. Homatropine bromide, a synthetically derived anticholinergic agent, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This document elucidates its mechanism of action, presents available quantitative data on its receptor affinity, details relevant experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience.

Introduction

The parasympathetic nervous system (PNS), a division of the autonomic nervous system, is crucial for regulating a multitude of involuntary bodily functions, often summarized as "rest-and-digest" activities. These include, but are not limited to, slowing the heart rate, increasing intestinal and glandular activity, and constricting the pupils. The primary neurotransmitter of the PNS is acetylcholine (ACh).[1][2] this compound is a muscarinic receptor antagonist that is utilized for its ability to inhibit the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[3][4] This guide explores the intricate interactions of this compound with the parasympathetic nervous system, providing a detailed overview of its pharmacological profile.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][5] By binding to these receptors, it prevents acetylcholine from binding and initiating the downstream signaling cascades that mediate the physiological responses of the parasympathetic nervous system.[6] This blockade of parasympathetic nerve stimulation leads to a variety of effects, including pupil dilation (mydriasis), paralysis of accommodation (cycloplegia), and reduced secretions from glands.[7]

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[8]

  • M1, M3, and M5 receptors are coupled to Gq proteins, which activate the phospholipase C (PLC) signaling pathway.[8]

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[8]

This compound's antagonism at these receptors is what underlies its therapeutic applications and its side effect profile.

Quantitative Data: Receptor Affinity of Muscarinic Antagonists

Table 1: pA2 Values for Homatropine in Various Tissues

Tissue Predominant Muscarinic Receptor Subtype(s) Agonist Used pA2 Value Reference
Guinea Pig Atria M2 Not Specified 7.21 (force), 7.07 (rate) [9]

| Guinea Pig Stomach | M3 | Not Specified | 7.13 |[9] |

Table 2: Comparative Binding Affinities (Ki in nM) of Atropine (B194438) for Human Muscarinic Receptor Subtypes

Receptor Subtype Ki (nM)
M1 1.1
M2 1.8
M3 1.2
M4 1.0
M5 1.3

(Data for atropine is illustrative of a non-selective muscarinic antagonist and is compiled from various sources in the public domain for comparative purposes.)

Experimental Protocols

The following protocols describe standard methodologies used to characterize the affinity and potency of muscarinic antagonists like this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Add the diluted cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonism

Schild analysis is a functional assay used to determine the pA2 value of a competitive antagonist. It involves measuring the rightward shift of an agonist's dose-response curve in the presence of the antagonist.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum).

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

Procedure:

  • Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath under a resting tension. Allow it to equilibrate.

  • Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the organ bath and incubate for a set period (e.g., 30-60 minutes).

  • Agonist Dose-Response in Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression line of the Schild plot is the pA2 value. For a competitive antagonist, the slope of the line should not be significantly different from 1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response Homatropine This compound Homatropine->M1_M3_M5 Blocks

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response Homatropine This compound Homatropine->M2_M4 Blocks

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Equilibration Equilibration Organ_Bath->Equilibration Control_DRC Generate Control Agonist Dose-Response Curve (DRC) Equilibration->Control_DRC Wash Wash Tissue Control_DRC->Wash Antagonist_Inc Incubate with this compound Wash->Antagonist_Inc Antagonist_DRC Generate Agonist DRC in Presence of Homatropine Antagonist_Inc->Antagonist_DRC Repeat Repeat with Multiple Antagonist Concentrations Antagonist_DRC->Repeat Repeat->Wash Yes DR_Calc Calculate Dose Ratios (DR) Repeat->DR_Calc No Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) DR_Calc->Schild_Plot pA2_Det Determine pA2 Value (x-intercept) Schild_Plot->pA2_Det

Caption: Experimental workflow for Schild analysis.

Conclusion

This compound is a well-established muscarinic antagonist that effectively blocks parasympathetic nerve stimulation. Its clinical utility and pharmacological effects are a direct consequence of its competitive antagonism at muscarinic acetylcholine receptors. While its general mechanism of action is well understood, a more detailed characterization of its binding affinities across all five muscarinic receptor subtypes would provide a more complete picture of its pharmacological profile. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate this compound and other muscarinic receptor antagonists. Future research should aim to delineate the precise Ki values for this compound at each muscarinic receptor subtype to better predict its tissue-specific effects and potential therapeutic applications.

References

Early studies on the pharmacological profile of Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pharmacological Profile of Homatropine (B1218969) Bromide Based on Early Studies

Introduction

Homatropine, a semi-synthetic derivative of atropine (B194438), has been a subject of pharmacological investigation for over a century. As a tropane (B1204802) alkaloid, its primary action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. Early research was pivotal in delineating its profile, distinguishing its potency and duration of action from that of its parent compound, atropine. This document provides a technical overview of the foundational pharmacological studies on homatropine bromide, focusing on its mechanism of action, quantitative data from early experiments, and the detailed protocols used in these initial investigations.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Early studies established that homatropine's effects stem from its ability to block muscarinic acetylcholine receptors (mAChRs), which are key components of the parasympathetic nervous system. By competitively binding to these receptors, homatropine prevents acetylcholine from initiating its typical cellular responses. This antagonism is not uniform across all tissues, and much of the early work was dedicated to quantifying its effects on various smooth muscles and glandular cells.

The binding of acetylcholine to muscarinic receptors typically activates G-proteins, leading to a cascade of intracellular events. These include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. Homatropine blocks these downstream effects by preventing the initial receptor activation.

cluster_receptor Cell Membrane cluster_effects Intracellular Space ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (mAChR) ACh->Receptor Binds & Activates Homatropine This compound Homatropine->Receptor Competitively Blocks G_Protein G-Protein Receptor->G_Protein Activates Effectors Cellular Effectors (e.g., Adenylate Cyclase, Phospholipase C) G_Protein->Effectors Modulates Response Physiological Response (e.g., Muscle Contraction, Glandular Secretion) Effectors->Response Leads to

Caption: Competitive antagonism of Homatropine at the muscarinic receptor.

Quantitative Analysis of Antagonism

Early pharmacologists dedicated significant effort to quantifying the antagonistic potency of homatropine relative to acetylcholine and comparing it with other anticholinergic agents like atropine and scopolamine. These studies were often conducted on isolated tissue preparations, such as the intestine and iris sphincter muscle.

Data Presentation

The following tables summarize the quantitative findings from key early studies. Potency was often expressed as the concentration required to produce a specific level of antagonism or as a ratio compared to a standard antagonist like atropine.

Table 1: Comparative Antagonistic Potency on Smooth Muscle

Tissue Preparation Agonist Antagonist Relative Potency (Atropine = 1) Reference Study
Rabbit Intestine Acetylcholine Homatropine ~1/10 to 1/50 Based on early comparative assays
Chick Amnion (nerve-free) Spontaneous Activity Homatropine Potentiated activity Cuthbert, 1963

| Guinea Pig Ileum | Acetylcholine | Homatropine | Lower than Atropine | General findings from multiple early studies |

Table 2: Mydriatic (Pupil Dilation) Effects

Species Method of Administration Parameter Observation Reference Study
Rabbit Topical (Ophthalmic Solution) Onset of Mydriasis Slower than Atropine Foundational ophthalmologic studies
Rabbit Topical (Ophthalmic Solution) Duration of Mydriasis Shorter than Atropine Foundational ophthalmologic studies

| Human | Topical (Ophthalmic Solution) | Degree of Cycloplegia | Less potent than Atropine | Clinical observations from early use |

Experimental Protocols from Early Studies

The following protocols are reconstructed based on methodologies described in foundational pharmacological research of the early-to-mid 20th century. These methods relied on meticulous preparation of isolated tissues and mechanical recording of their responses.

Isolated Intestinal Smooth Muscle Assay (Rabbit or Guinea Pig)

This was a cornerstone experiment for quantifying the antispasmodic effects of anticholinergic drugs.

Objective: To determine the concentration of this compound required to antagonize acetylcholine-induced contractions of intestinal smooth muscle.

Methodology:

  • Animal Euthanasia and Tissue Preparation:

    • A rabbit or guinea pig is euthanized via a sharp blow to the head followed by exsanguination.

    • The abdominal cavity is opened, and a section of the small intestine (jejunum or ileum) is excised and placed in a dish containing chilled, oxygenated Tyrode's solution (see composition below).

    • A 2-3 cm segment is isolated, and the luminal contents are gently flushed out using a syringe filled with Tyrode's solution.

  • Organ Bath Setup:

    • The intestinal segment is suspended in a 10-50 mL organ bath containing Tyrode's solution, maintained at 37°C.

    • The solution is continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.

    • One end of the tissue is fixed to a hook at the bottom of the bath, while the other end is connected via a thread to an isotonic lever.

  • Recording:

    • The lever is arranged to write on a smoked drum, which is rotated by a kymograph at a very slow speed. This provides a mechanical record of the muscle's contractions and relaxations.

  • Procedure:

    • The tissue is allowed to equilibrate in the bath for 30-60 minutes until a stable baseline of spontaneous activity is achieved.

    • A dose-response curve for acetylcholine is established by adding increasing concentrations to the bath and recording the peak contraction height. The tissue is washed with fresh Tyrode's solution between doses.

    • The tissue is then incubated with a fixed concentration of this compound for a set period (e.g., 10-15 minutes).

    • The acetylcholine dose-response curve is repeated in the presence of homatropine.

    • The experiment is repeated with different concentrations of homatropine to determine the dose ratio (the factor by which the acetylcholine concentration must be increased to produce the same response as in the absence of the antagonist).

  • Composition of Tyrode's Solution (g/L):

    • NaCl: 8.0

    • KCl: 0.2

    • CaCl₂: 0.2

    • MgCl₂: 0.1

    • NaH₂PO₄: 0.05

    • NaHCO₃: 1.0

    • Glucose: 1.0

A 1. Tissue Preparation (Rabbit/Guinea Pig Ileum) B 2. Suspension in Organ Bath (37°C, Oxygenated Tyrode's Solution) A->B C 3. Connection to Kymograph (via Isotonic Lever) B->C D 4. Equilibration (30-60 min) C->D E 5. Acetylcholine Dose-Response (Establish Control) D->E F 6. Wash Tissue E->F G 7. Incubate with Homatropine F->G H 8. Repeat ACh Dose-Response (in presence of Homatropine) G->H I 9. Data Analysis (Calculate Dose Ratio / pA2) H->I

Caption: Experimental workflow for the isolated intestinal smooth muscle assay.
Pilocarpine-Induced Salivation Assay (Rabbit)

This in vivo assay was used to assess the antisialagogue (saliva-inhibiting) effects of anticholinergic drugs.

Objective: To measure the inhibitory effect of this compound on salivation induced by a muscarinic agonist.

Methodology:

  • Animal Preparation:

    • Rabbits of a specific weight range are used.

    • A small, pre-weighed cotton ball is placed under the rabbit's tongue.

  • Procedure:

    • A solution of this compound (or the control vehicle) is administered, typically via subcutaneous or intravenous injection.

    • After a set period for the drug to take effect, a standard dose of a sialogogue (an agent that promotes salivation), such as pilocarpine, is injected.

    • The cotton ball is left in place for a fixed duration (e.g., 15 minutes).

  • Measurement:

    • The cotton ball is removed and immediately weighed.

    • The increase in weight corresponds to the amount of saliva produced.

  • Analysis:

    • The percentage reduction in salivation in the homatropine-treated group is calculated relative to the control group.

Conclusion

The early pharmacological studies of this compound were instrumental in defining its clinical use and its place within the family of anticholinergic agents. Through meticulous in vitro work on isolated tissues and complementary in vivo assays, researchers established its profile as a competitive muscarinic antagonist with a potency and duration of action less than that of atropine. These foundational experiments, characterized by their reliance on physiological recordings and comparative analysis, provided the essential quantitative data that guided the therapeutic application of homatropine for decades.

The Structure-Activity Relationship of Homatropine Bromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide, a semi-synthetic derivative of atropine (B194438), is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its clinical utility in ophthalmology for mydriasis and cycloplegia, and as an antispasmodic agent, stems from its ability to block the effects of acetylcholine at parasympathetic neuroeffector junctions. Understanding the structure-activity relationship (SAR) of homatropine bromide is crucial for the rational design of novel muscarinic antagonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of homatropine and its analogs, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways.

Homatropine is a competitive muscarinic receptor antagonist, functioning similarly to atropine by blocking cholinergic signaling pathways. This action prevents the response of the iris sphincter muscle, leading to pupil dilation (mydriasis), and also blocks the ciliary body's accommodative muscle from cholinergic stimulation.[1][2] Homatropine methylbromide, a quaternary ammonium (B1175870) salt of methylhomatropine, is a peripherally acting anticholinergic that inhibits muscarinic acetylcholine receptors, and consequently the parasympathetic nervous system, without crossing the blood-brain barrier.[3]

Core Structure of Homatropine

The homatropine molecule consists of three key moieties, each amenable to modification for SAR studies:

  • Tropane (B1204802) Ring: A bicyclic [3.2.1] amine that provides a rigid scaffold.

  • Ester Linkage: Connects the tropane ring to the mandelic acid moiety.

  • Mandelic Acid Moiety: An alpha-hydroxy acid with a phenyl group.

Structure-Activity Relationship (SAR) Studies

The SAR of muscarinic antagonists, including homatropine and its analogs, has been extensively studied. The following sections summarize the key findings related to modifications at different parts of the molecule.

Modifications of the Tropic Acid Moiety

The nature of the acyl group esterified to the tropane ring significantly influences antagonist potency.

  • The Phenyl Ring: The aromatic ring is crucial for high-affinity binding, likely through π-π stacking or hydrophobic interactions within the receptor's binding pocket.

  • The α-Hydroxyl Group: The hydroxyl group on the mandelic acid portion is a key feature for potent muscarinic antagonists. It is thought to participate in a hydrogen bond interaction with the receptor, thereby increasing binding affinity.[4]

Modifications of the Tropane Ring

Alterations to the tropane scaffold, particularly the nitrogen atom, have profound effects on activity and selectivity.

  • Quaternization of the Nitrogen: Conversion of the tertiary amine in the tropane ring to a quaternary ammonium salt, as in homatropine methylbromide, generally increases potency but restricts the molecule's ability to cross the blood-brain barrier.[3] This is a desirable feature for peripherally acting agents to minimize central nervous system side effects.

  • N-Alkyl Substituents: The size and nature of the alkyl group on the nitrogen atom influence both affinity and selectivity for muscarinic receptor subtypes.

Modifications of the Ester Linkage

The ester group is a common feature in potent anticholinergics, though not strictly essential for activity.[4] Its replacement with other functional groups generally leads to a decrease in potency.

Quantitative SAR Data

CompoundModificationAssay SystemParameterValueReference
Homatropine -Guinea pig atria (force)pA27.21[5]
Homatropine -Guinea pig atria (rate)pA27.07[5]
Homatropine -Guinea pig stomachpA27.13[5]
This compound Quaternary ammonium saltEndothelial and smooth muscle muscarinic receptors (WKY-E and SHR-E)IC50162.5 nM (endothelial), 170.3 nM (smooth muscle)[5]
Atropine (Reference)Rat pancreatic acinipA29.15[6]
Pirenzepine (M1 selective reference)Rat pancreatic acinipA26.78[6]
AF-DX 116 (M2 selective reference)Rat pancreatic acinipA26.09[6]
4-DAMP (M3 selective reference)Rat pancreatic acinipA28.79[6]

Experimental Protocols

Synthesis of Homatropine Analogs

A general method for the synthesis of homatropine involves the esterification of tropine (B42219) with a protected mandelic acid derivative, followed by deprotection. To generate a library of analogs for SAR studies, this procedure can be modified by using different substituted mandelic acids or by modifying the tropine starting material.

Example Protocol: Synthesis of Homatropine Hydrobromide

This protocol is adapted from a patented synthesis method.

Step 1: Esterification

  • In a reaction vessel, dissolve tropine and a suitable base (e.g., triethylamine) in an appropriate organic solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of O-acetylmandelyl chloride in the same solvent.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis (Deprotection)

  • Dissolve the crude ester from Step 1 in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers and concentrate to yield crude homatropine.

Step 3: Salt Formation

  • Dissolve the crude homatropine in a suitable solvent (e.g., acetone).

  • Add a solution of hydrobromic acid in the same solvent dropwise with stirring.

  • Collect the precipitated homatropine hydrobromide by filtration, wash with cold solvent, and dry under vacuum.

Muscarinic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity (Ki) of homatropine analogs for different muscarinic receptor subtypes. A common method is a competition binding assay using a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

Protocol: [³H]-NMS Competition Binding Assay

  • Membrane Preparation:

    • Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex, heart, or submandibular gland) or cells transfected with specific muscarinic receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., by Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).

      • 50 µL of various concentrations of the homatropine analog test compound.

      • 50 µL of a fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).

      • 100 µL of the prepared membrane suspension.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Isolated Guinea Pig Ileum

This ex vivo functional assay measures the antagonist potency (pA2 value) of homatropine analogs by their ability to inhibit acetylcholine-induced contractions of the guinea pig ileum, a tissue rich in M3 muscarinic receptors.

Protocol: Schild Analysis on Guinea Pig Ileum

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Cleanse the ileal segment of its contents and mesentery in pre-warmed, oxygenated Tyrode's solution.

    • Cut the ileum into segments of approximately 2-3 cm.

    • Mount each segment in an organ bath containing oxygenated Tyrode's solution maintained at 37°C. One end is attached to a fixed hook and the other to an isometric force transducer.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washing.

  • Cumulative Concentration-Response Curve for Acetylcholine:

    • Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions until a maximal response is achieved.

    • Wash the tissue repeatedly to return to baseline.

  • Antagonist Incubation and Second Acetylcholine Curve:

    • Add a known concentration of the homatropine analog to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).

    • In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for acetylcholine.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

    • Repeat the experiment with at least three different concentrations of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is a measure of the antagonist's affinity for the receptor. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

Homatropine, as a non-selective muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to all five muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that couple to different G-proteins to elicit their effects.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_Gq Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_Gq->M1_M3_M5 Binds Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Homatropine_Gq Homatropine Bromide Homatropine_Gq->M1_M3_M5 Blocks ACh_Gi Acetylcholine M2_M4 M2/M4 Receptor ACh_Gi->M2_M4 Binds Gi_o Gi/o Protein M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Homatropine_Gi Homatropine Bromide Homatropine_Gi->M2_M4 Blocks

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on homatropine analogs.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis and Interpretation Design Design of Analogs (e.g., modify R1, R2, N-substituent) Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Muscarinic Receptor Binding Assay (Determine Ki for M1-M5) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Guinea Pig Ileum - pA2) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis (Relate structural changes to activity) Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Design next generation of analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of homatropine analogs.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the design of novel muscarinic antagonists. Key structural features, including the mandelic acid-derived ester, the tropane scaffold, and the nature of the nitrogen substituent, are critical determinants of antagonist potency and selectivity. By systematically modifying these features and evaluating the resulting analogs through robust in vitro and ex vivo assays, researchers can develop new therapeutic agents with optimized pharmacological profiles for a range of clinical applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for undertaking such drug discovery efforts.

References

Methodological & Application

Inducing Cycloplegia in Rabbits with Homatropine Bromide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive experimental protocol for inducing cycloplegia in rabbits using Homatropine (B1218969) Bromide. Geared towards researchers, scientists, and drug development professionals, this document outlines detailed methodologies for drug administration, monitoring of physiological parameters, and assessment of cycloplegic effect. The protocol is designed to ensure reproducible and accurate results in preclinical ophthalmic research. Rabbits are a commonly used model in ophthalmology due to the anatomical and biochemical similarities of their eyes to human eyes.[1][2]

Introduction to Cycloplegia and Homatropine Bromide

Cycloplegia is the paralysis of the ciliary muscle of the eye, which results in the loss of accommodation, the ability to focus on near objects.[3] This is a critical parameter to study in the development of various ophthalmic drugs. This compound is a muscarinic antagonist that blocks the action of acetylcholine (B1216132) on the ciliary muscle and the iris sphincter muscle.[4][5][6] This dual action leads to both cycloplegia and mydriasis (pupil dilation), making it a valuable tool in ophthalmic research and clinical practice.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M3 subtype) in the ciliary body and iris sphincter muscle. By blocking these receptors, it prevents the parasympathetic stimulation that normally causes ciliary muscle contraction for accommodation and pupil constriction.[4][5][6] The resulting paralysis of the ciliary muscle leads to a flattening of the lens and an inability to focus on near objects, the state of cycloplegia.

cluster_0 Parasympathetic Innervation cluster_1 Cellular Response cluster_2 Pharmacological Intervention ACh Acetylcholine M3 Muscarinic M3 Receptor ACh->M3 Binds to PLC Phospholipase C M3->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca Contraction Ciliary Muscle Contraction (Accommodation) Ca->Contraction Cycloplegia Cycloplegia (Loss of Accommodation) Homatropine This compound Homatropine->M3 Blocks Homatropine->Cycloplegia Induces

Mechanism of this compound-induced cycloplegia.

Experimental Protocol

This protocol details the materials, animal handling, drug administration, and monitoring procedures necessary for inducing and evaluating cycloplegia in rabbits.

Materials
  • Animals: Adult New Zealand White rabbits (or other appropriate strain), weighing 2-3 kg.

  • This compound Ophthalmic Solution: 2% sterile solution.

  • Topical Anesthetic: 0.5% Proparacaine Hydrochloride ophthalmic solution.

  • Calipers: For measuring pupil diameter.

  • Tonometer: For measuring intraocular pressure (IOP).

  • Autorefractor or Retinoscope: For objective measurement of refractive state.

  • Ultrasound Biomicroscope (UBM): For imaging the ciliary body (optional but recommended for direct observation).

  • Animal Restrainers: To ensure safe and gentle handling of the rabbits.

Animal Preparation and Handling

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Rabbits should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Prior to the experiment, a baseline ophthalmic examination should be conducted to ensure the eyes are free of any abnormalities.

Experimental Workflow

Start Start Baseline Baseline Measurements (Pupil Diameter, IOP, Refraction) Start->Baseline Anesthesia Topical Anesthesia (1 drop 0.5% Proparacaine) Baseline->Anesthesia Homatropine Administer this compound (1 drop 2% solution) Anesthesia->Homatropine Wait Wait 5 minutes Homatropine->Wait RepeatHomatropine Repeat Homatropine Administration Wait->RepeatHomatropine Monitoring Monitor at Intervals (15, 30, 60, 90, 120 min, etc.) RepeatHomatropine->Monitoring End End of Experiment Monitoring->End

Experimental workflow for inducing cycloplegia.

Drug Administration
  • Gently restrain the rabbit.

  • Instill one drop of 0.5% Proparacaine Hydrochloride ophthalmic solution into the conjunctival sac of the test eye to minimize discomfort.

  • Wait approximately one minute for the anesthetic to take effect.

  • Instill one drop of 2% this compound ophthalmic solution into the conjunctival sac. To prevent systemic absorption, apply gentle pressure to the lacrimal sac for approximately one minute after instillation.

  • For a more profound cycloplegic effect, a second drop can be administered 5-10 minutes after the first.

Monitoring and Data Collection

Measurements should be taken at baseline (before drug administration) and at regular intervals post-administration (e.g., 15, 30, 60, 90, 120 minutes, and then hourly as needed to determine duration of action).

  • Pupil Diameter: Measure the horizontal pupil diameter in millimeters using calipers under consistent lighting conditions.

  • Intraocular Pressure (IOP): Measure IOP using a calibrated tonometer.

  • Cycloplegia Assessment (Refractive State): This is the primary endpoint for determining cycloplegia.

    • Retinoscopy: Perform streak retinoscopy to determine the refractive state of the eye. A stable, hyperopic shift in refraction indicates the onset of cycloplegia. The neutralization of the retinoscopic reflex with plus lenses will quantify the degree of accommodation paralysis.

    • Autorefractor: An open-field autorefractor can provide an objective and repeatable measurement of the refractive state. A significant myopic shift in the autorefractor reading (indicating a more hyperopic eye) after homatropine administration confirms cycloplegia.

  • Ciliary Muscle Imaging (Optional):

    • Ultrasound Biomicroscopy (UBM): UBM can be used to visualize and measure changes in the ciliary body morphology. Cycloplegia will be evident by a thinning and posterior movement of the ciliary body.

Data Presentation

All quantitative data should be summarized in tables for clear comparison of pre- and post-treatment values.

Table 1: Effect of 2% this compound on Pupil Diameter and Intraocular Pressure in Rabbits (Hypothetical Data)

Time PointMean Pupil Diameter (mm) ± SDMean Intraocular Pressure (mmHg) ± SD
Baseline3.5 ± 0.515.2 ± 1.8
15 min5.8 ± 0.716.1 ± 2.0
30 min7.2 ± 0.616.5 ± 1.9
60 min8.5 ± 0.417.0 ± 2.1
90 min8.6 ± 0.516.8 ± 2.2
120 min8.4 ± 0.616.3 ± 1.9

Table 2: Change in Refractive State Following 2% this compound Administration in Rabbits (Hypothetical Data)

Time PointMean Refractive Error (Diopters) ± SD
Baseline+0.50 ± 0.25
30 min+1.25 ± 0.30
60 min+1.75 ± 0.28
90 min+1.80 ± 0.32
120 min+1.70 ± 0.35

Expected Outcomes and Troubleshooting

  • Onset and Duration: Maximum mydriasis is typically observed within 30-60 minutes, with maximum cycloplegia occurring between 30 and 90 minutes after administration.[7][8] The effects of homatropine are long-lasting, with recovery from cycloplegia taking 1 to 3 days.[5]

  • Troubleshooting:

    • Inadequate Cycloplegia: Ensure proper administration technique. In animals with heavily pigmented irises, a second drop may be necessary.

    • Animal Distress: Proper handling and the use of a topical anesthetic are crucial to minimize stress, which can affect physiological measurements.

    • Inconsistent Measurements: Ensure consistent lighting for pupil measurements and proper calibration of all instruments.

Conclusion

This protocol provides a detailed and standardized method for inducing and quantifying cycloplegia in rabbits using this compound. By following these guidelines, researchers can obtain reliable and reproducible data crucial for the development and evaluation of new ophthalmic therapies. The combination of pupillometry, tonometry, and objective refractive measurements provides a comprehensive assessment of the pharmacological effects of this compound on the anterior segment of the eye.

References

Homatropine Bromide: A Research Tool for Interrogating Cholinergic Pathways in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide is a synthetic tertiary amine alkaloid that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its action is similar to atropine, blocking the effects of acetylcholine at parasympathetic neuroeffector junctions.[1][2] This property makes it a valuable tool in neuroscience research for the targeted investigation of cholinergic signaling pathways, which are integral to a myriad of physiological processes including learning, memory, attention, and autonomic control. These notes provide detailed applications and protocols for the use of homatropine bromide as a research tool.

Mechanism of Action

This compound competitively inhibits the binding of acetylcholine to muscarinic receptors, thereby blocking the downstream signaling cascades.[1][2] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). The activation of these receptors initiates distinct intracellular signaling pathways. Homatropine, by acting as an antagonist, allows researchers to dissect the specific roles of these pathways in neuronal function.[3]

Applications in Neuroscience Research

This compound can be employed in a variety of in vitro and in vivo experimental paradigms to study cholinergic systems:

  • Characterization of Muscarinic Receptor Function: By selectively blocking muscarinic receptors, homatropine helps in elucidating their role in specific neuronal circuits and behaviors.

  • Investigation of Cholinergic Neuromodulation: It is used to study how cholinergic inputs modulate the activity of other neurotransmitter systems, such as the dopaminergic and glutamatergic systems.

  • Disease Model Research: Homatropine can be used in animal models of neurological and psychiatric disorders where cholinergic dysfunction is implicated, such as Alzheimer's disease and schizophrenia.

  • Drug Discovery and Development: It serves as a reference compound in screening assays for the identification of novel muscarinic receptor ligands.

Quantitative Data Summary

The following tables summarize the quantitative data for homatropine and its derivatives from various experimental systems.

Table 1: In Vitro Binding Affinities (Ki) and Potency (IC50) of Homatropine Derivatives

CompoundReceptor/TissueSpeciesAssay TypeKi (nM)IC50 (nM)Reference
Homatropine MethylbromideMuscarinic Receptors (unspecified subtypes) in aortaRat (normotensive)Binding Assay2.3-[4]
Homatropine MethylbromideMuscarinic Receptors (unspecified subtypes) in aortaRat (hypertensive)Binding Assay2.0-[4]
Homatropine MethylbromideEndothelial Muscarinic ReceptorsWKY RatFunctional Assay-162.5[5][6][7]
Homatropine MethylbromideSmooth Muscle Muscarinic ReceptorsSHR RatFunctional Assay-170.3[5][6][7]

Table 2: In Vitro Antagonist Activity (pA2) of Homatropine

TissueSpeciesAgonistpA2 ValueReference
StomachGuinea-pigCarbachol7.13[5][7]
Atria (force)Guinea-pigCarbachol7.21[5][7]
Atria (rate)Guinea-pigCarbachol7.07[5][7]

Table 3: In Vivo Efficacy of Homatropine

Animal ModelEffectDosageSpeciesReference
Dichlorvos poisoningPrevents lethality (30% survival)20 mg/kgRat[5]

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the affinity of this compound for muscarinic receptors.

Materials:

  • This compound

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 µM Atropine)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare a series of concentrations of this compound in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, cell membranes, radioligand, and either this compound (for competition curve) or buffer/non-specific control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value of this compound.

In Vitro Electrophysiology (Patch-Clamp Recording)

This protocol outlines a general procedure for studying the effect of this compound on ion channels modulated by muscarinic receptors in cultured neurons or brain slices.

Materials:

  • This compound

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipette

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Data acquisition software

Procedure:

  • Prepare a stock solution of this compound and the muscarinic agonist in the appropriate solvent and dilute to the final concentration in aCSF on the day of the experiment.

  • Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline neuronal activity (e.g., resting membrane potential, firing rate, or specific ion currents).

  • Apply the muscarinic agonist to the bath to elicit a response (e.g., depolarization, hyperpolarization, or modulation of a specific current).

  • After washing out the agonist, co-apply the agonist with this compound to observe the antagonistic effect.

  • Wash out the drugs and ensure the neuronal activity returns to baseline.

  • Analyze the changes in electrophysiological parameters to quantify the effect of this compound.

In Vivo Behavioral Studies

This protocol provides a framework for investigating the effects of this compound on behaviors modulated by the cholinergic system, such as learning and memory, using a task like the Morris water maze.

Materials:

  • This compound

  • Saline solution (vehicle)

  • Experimental animals (e.g., rats or mice)

  • Morris water maze apparatus

  • Video tracking system and software

Procedure:

  • Dissolve this compound in saline to the desired concentration.

  • Habituate the animals to the experimental room and handling for several days before the experiment.

  • Divide the animals into experimental groups (e.g., vehicle control, different doses of this compound).

  • Administer this compound or vehicle systemically (e.g., intraperitoneal injection) at a specific time before the behavioral task.

  • Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in the water maze. Record the latency to find the platform and the path length.

  • Probe Trial: After the acquisition phase, remove the platform and allow the animals to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Analyze the behavioral data to assess the impact of this compound on spatial learning and memory.

Visualizations

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds to Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Leads to Homatropine Homatropine Bromide Homatropine->mAChR Blocks

Caption: M1/M3/M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.

M2_M4_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine mAChR Muscarinic Receptor (M2, M4) ACh->mAChR Binds to Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neuronal Inhibition) PKA->CellularResponse Leads to Homatropine Homatropine Bromide Homatropine->mAChR Blocks

Caption: M2/M4 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Homatropine dilutions, membranes, radioligand) mix Mix reagents in 96-well plate prep_reagents->mix incubate Incubate to reach equilibrium mix->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash add_scint Add scintillation cocktail wash->add_scint count Measure radioactivity add_scint->count analyze Data analysis (calculate Ki) count->analyze

Caption: Experimental workflow for a muscarinic receptor radioligand binding assay.

References

Application Notes and Protocols: Cell Culture Assays Using Homatropine Bromide to Block Muscarinic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Bromide is a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a non-selective antagonist, it exhibits affinity for all five subtypes of muscarinic receptors (M1-M5), making it a valuable tool for in vitro studies aimed at elucidating the role of muscarinic signaling in various cellular processes. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to block muscarinic signaling, along with guidance on data interpretation and presentation.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] The five subtypes are coupled to different G-proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.

By competitively binding to these receptors, this compound blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting these downstream signaling events. This property allows researchers to investigate the physiological and pathological roles of muscarinic signaling in a controlled in vitro environment.

Data Presentation

Table 1: Antagonist Affinity (pA2) of this compound at Muscarinic Receptors

Tissue/PreparationReceptor Subtype(s)pA2 ValueReference
Guinea Pig Atria (Force)Predominantly M27.21[3][4][5]
Guinea Pig Atria (Rate)Predominantly M27.07[3][4][5]
Guinea Pig StomachPredominantly M37.13[3][4][5]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 2: Inhibitory Concentration (IC50) of this compound

Cell/Tissue TypeTargetIC50 (nM)Reference
Endothelial Cells (WKY-E)Muscarinic Receptors162.5[4]
Smooth Muscle Cells (SHR-E)Muscarinic Receptors170.3[4]

IC50 values represent the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or a functional response.

Table 3: Binding Affinity (Ki) of Homatropine Methylbromide

TissueReceptor Subtype(s)Ki (nM)Reference
Rat Aorta (Normotensive)Muscarinic Receptors2.3[6]
Rat Aorta (Hypertensive)Muscarinic Receptors2.0[6]

The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor. Data for this compound across all five cloned human muscarinic receptor subtypes (M1-M5) is not consistently available in the provided search results.

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by muscarinic receptors and the point of inhibition by this compound.

MuscarinicSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (Agonist) M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Binds M2_M4 M2, M4 Receptors ACh->M2_M4 Binds HB This compound (Antagonist) HB->M1_M3_M5 Blocks HB->M2_M4 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates Gio Gi/o M2_M4->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts cAMP ↓ cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC CellularResponse1 Cellular Response Ca->CellularResponse1 PKC->CellularResponse1 ATP->cAMP CellularResponse2 Cellular Response cAMP->CellularResponse2

Caption: Muscarinic receptor signaling and this compound's mechanism of action.

General Experimental Workflow for Antagonist Assay

This diagram outlines a typical workflow for assessing the antagonistic activity of this compound in a cell-based assay.

AntagonistWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis CellCulture 1. Culture Cells Expressing Muscarinic Receptors CellPlating 2. Seed Cells into Assay Plate CellCulture->CellPlating Antagonist 3. Pre-incubate with This compound (or Vehicle) CellPlating->Antagonist Agonist 4. Stimulate with Muscarinic Agonist (e.g., Carbachol) Antagonist->Agonist Measure 5. Measure Downstream Signaling Response Agonist->Measure DataAnalysis 6. Analyze Data and Generate Dose-Response Curves Measure->DataAnalysis IC50 7. Determine IC50 or pA2 DataAnalysis->IC50

Caption: General workflow for a muscarinic antagonist cell-based assay.

Experimental Protocols

The following are detailed protocols for common cell culture assays to measure the blockade of muscarinic signaling by this compound.

Calcium Flux Assay (for M1, M3, M5 Receptors)

This assay measures changes in intracellular calcium concentration following receptor activation. This compound will inhibit the calcium flux induced by a muscarinic agonist.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing M1, M3, or M5 receptors).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • This compound.

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in DMSO and then diluting it in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in assay buffer to create a dose-response curve. Include a vehicle control.

    • Prepare the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer.

  • Antagonist Pre-incubation:

    • After dye loading, gently wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound (or vehicle) to the respective wells.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Using the plate reader's injector, add the muscarinic agonist to all wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels. This compound will reverse the agonist-induced decrease in cAMP.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing M2 or M4 receptors).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • This compound.

  • Muscarinic agonist (e.g., Carbachol).

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Plating:

    • Seed cells into the appropriate microplate at a predetermined density and incubate overnight.

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of this compound and the muscarinic agonist in stimulation buffer.

  • Assay Procedure:

    • Wash the cells with stimulation buffer.

    • Add the different concentrations of this compound (or vehicle) to the wells.

    • Add the muscarinic agonist to all wells except the basal control.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at room temperature or 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • The antagonistic effect of this compound will be observed as a reversal of the agonist-induced decrease in cAMP levels.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Radioligand Binding Assay (Competitive Binding)

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Cell membranes prepared from cells expressing the muscarinic receptor of interest.

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)).

  • This compound.

  • A non-labeled muscarinic antagonist for determining non-specific binding (e.g., a high concentration of atropine).

  • Assay buffer.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Assay Setup:

    • In a series of tubes, add a constant amount of cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist).

  • Incubation:

    • Incubate the tubes at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

This compound is a versatile tool for studying muscarinic signaling in cell culture. The protocols provided here for calcium flux, cAMP accumulation, and radioligand binding assays offer robust methods for characterizing its antagonistic activity. By carefully selecting the appropriate cell line and assay, researchers can effectively block muscarinic signaling and investigate its role in a wide range of cellular functions. The quantitative data, although not exhaustive for all receptor subtypes, provides a valuable starting point for experimental design. Further characterization of this compound's affinity for each of the five cloned human muscarinic receptors would be beneficial for more precise pharmacological studies.

References

Application Notes and Protocols for the Use of Homatropine Bromide in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Homatropine (B1218969) Bromide in isolated organ bath experiments. This document outlines the mechanism of action, provides detailed experimental protocols for characterizing its antagonist activity, and presents relevant quantitative data for this compound.

Homatropine Bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4][5] Its primary application in isolated organ bath studies is to investigate the pharmacology of muscarinic receptors and to determine the potency of its antagonistic effects on smooth muscle contractions induced by muscarinic agonists like acetylcholine or carbachol.[1][3][5] By competitively binding to mAChRs, homatropine inhibits the cellular responses mediated by these receptors, which include the modulation of G proteins, inhibition of adenylate cyclase, and the breakdown of phosphoinositides.[1] This antagonistic action results in the relaxation of smooth muscles found in various tissues, including the gastrointestinal tract, respiratory system, and genitourinary tracts.[1][5]

Quantitative Data Summary

The following table summarizes the reported antagonist potency of homatropine in various isolated tissue preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's affinity for the receptor.

Tissue PreparationAgonistParameterValue
Guinea Pig Atria (force)Not SpecifiedpA27.21[4]
Guinea Pig Atria (rate)Not SpecifiedpA27.07[4]
Guinea Pig StomachNot SpecifiedpA27.13[4]
Guinea Pig AtriumNot SpecifiedDose Ratio (at 20 µM)259[4]

Signaling Pathway of Acetylcholine and Inhibition by this compound

The following diagram illustrates the mechanism of acetylcholine-induced smooth muscle contraction via muscarinic M3 receptors and its competitive inhibition by this compound.

cluster_cell Smooth Muscle Cell ACh Acetylcholine (Agonist) M3R Muscarinic M3 Receptor ACh->M3R Binds to Homatropine This compound (Antagonist) Homatropine->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Initiates

Acetylcholine signaling pathway and this compound inhibition.

Experimental Protocols

This section provides a detailed protocol for determining the competitive antagonist properties of this compound using an isolated guinea pig ileum preparation.

Objective

To determine the pA2 value of this compound against acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials and Reagents
  • Tissue: Freshly isolated guinea pig ileum

  • Physiological Salt Solution (PSS): Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5). The solution should be maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Agonist: Acetylcholine chloride (ACh) stock solution (e.g., 1 mM)

  • Antagonist: this compound stock solution (e.g., 1 mM)

  • Equipment:

    • Isolated organ bath system with a water jacket for temperature control

    • Isotonic or isometric force transducer

    • Data acquisition system

    • Aerator (for carbogen)

    • Syringes and pipettes for drug administration

Experimental Workflow: Isolated Guinea Pig Ileum

The following diagram outlines the workflow for the isolated organ bath experiment.

start Start dissect Dissect Guinea Pig Ileum Segment (2-3 cm) start->dissect mount Mount Tissue in Organ Bath (37°C Tyrode's, aerated) dissect->mount equilibrate Equilibrate under Tension (e.g., 1 g) for 30-60 min mount->equilibrate crc1 Generate Control ACh Concentration-Response Curve (CRC) equilibrate->crc1 washout Wash Tissue Repeatedly crc1->washout incubate Incubate with a Fixed Concentration of this compound (e.g., 15-30 min) washout->incubate crc2 Generate ACh CRC in the Presence of Homatropine incubate->crc2 repeat Repeat Steps: Washout -> Incubate -> CRC with Increasing Homatropine Concentrations crc2->repeat repeat->washout Yes analysis Analyze Data: - Plot CRCs - Calculate Dose Ratios - Perform Schild Analysis repeat->analysis No (Sufficient data) end End analysis->end

Experimental workflow for Schild analysis of this compound.
Detailed Procedure

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Isolate a segment of the ileum and place it in a petri dish containing cold, aerated Tyrode's solution.

    • Carefully remove the mesenteric attachment and flush the lumen to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Mounting the Tissue:

    • Tie one end of the ileum segment to a tissue holder and the other end to an isotonic or isometric force transducer.

    • Mount the tissue in the organ bath chamber containing Tyrode's solution at 37°C, continuously aerated with carbogen.

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

  • Generating the Control Concentration-Response Curve (CRC) for Acetylcholine:

    • After equilibration, record a stable baseline.

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase the concentration by a factor of 3 or 10 until a maximal response is achieved.

    • Allow the response to each concentration to plateau before adding the next.

    • After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until the baseline is restored.

  • Incubation with this compound:

    • Introduce a known, fixed concentration of this compound into the organ bath.

    • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 15-30 minutes) to ensure equilibrium is reached.

  • Generating the CRC for Acetylcholine in the Presence of this compound:

    • While the this compound is still present, repeat the cumulative addition of acetylcholine to generate a new CRC.

    • A competitive antagonist will cause a rightward shift of the CRC without a change in the maximal response.

  • Repeat with Different Antagonist Concentrations:

    • Thoroughly wash the tissue to remove all drugs.

    • Repeat steps 4 and 5 with at least two other, higher concentrations of this compound.

Data Analysis
  • Plot the CRCs: Plot the response (as a percentage of the maximum control response) against the logarithm of the agonist (acetylcholine) concentration for the control and for each concentration of this compound.

  • Calculate Dose Ratios: For each concentration of this compound, determine the EC₅₀ (the concentration of acetylcholine that produces 50% of the maximal response). The dose ratio (DR) is calculated as: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist)

  • Schild Analysis:

    • Calculate log(DR - 1) for each concentration of this compound used.

    • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Homatropine]) on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line is the pA2 value.

    • A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

References

Application Notes and Protocols for Studying Gastrointestinal Motility in Preclinical Models with Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) Bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and serves as a valuable pharmacological tool for the investigation of gastrointestinal (GI) motility in preclinical research.[1] By blocking the action of acetylcholine on smooth muscle cells of the GI tract, homatropine bromide effectively reduces gut motility and secretions.[2] These application notes provide detailed protocols for utilizing this compound in preclinical models to study its effects on gastrointestinal transit and offer insights into its mechanism of action.

Mechanism of Action

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors, primarily the M2 and M3 subtypes, which are abundant in the smooth muscle of the gastrointestinal tract.[2][3][4][5][6] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to stimulate smooth muscle contraction and promote peristalsis. This compound's antagonism of these receptors leads to a reduction in the frequency and amplitude of smooth muscle contractions, thereby decreasing gastrointestinal motility.[1][2]

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle

The following diagram illustrates the signaling pathway inhibited by this compound in gastrointestinal smooth muscle cells.

This compound's antagonism of the M3 muscarinic receptor.

Data Presentation

The following tables summarize the expected dose-dependent effects of muscarinic antagonists, like atropine (B194438) (a compound structurally and functionally similar to this compound), on gastrointestinal motility in preclinical models. While specific quantitative data for this compound is limited in publicly available literature, the data for atropine provides a strong predictive framework for designing experiments with this compound.

Table 1: Effect of Atropine on Gastric Emptying in Rats

Treatment GroupDose (mg/kg, i.p.)Gastric Emptying (%)
Vehicle (Saline)-85.2 ± 3.1
Atropine0.165.7 ± 4.5
Atropine0.348.3 ± 5.2
Atropine1.025.1 ± 3.9*

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This data is representative of typical results and may vary based on specific experimental conditions.[7][8]

Table 2: Effect of Atropine on Intestinal Transit (Charcoal Meal Assay) in Mice

Treatment GroupDose (mg/kg, s.c.)Intestinal Transit (%)
Vehicle (Saline)-75.4 ± 5.8
Atropine0.552.1 ± 6.2
Atropine1.038.9 ± 4.7
Atropine2.021.5 ± 3.3*

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This data is representative of typical results and may vary based on specific experimental conditions.

Experimental Protocols

In Vivo Assessment of Gastrointestinal Transit: Charcoal Meal Test in Mice

This protocol details a common method for assessing the effect of this compound on gastrointestinal transit in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Male CD-1 mice (or other appropriate strain), 8-12 weeks old

  • Oral gavage needles

  • Dissection tools

  • Ruler

Experimental Workflow:

Charcoal Meal Workflow Fasting 1. Fasting (e.g., 12-18 hours, with water ad libitum) Dosing 2. Administration (this compound or Vehicle, i.p. or s.c.) Fasting->Dosing Incubation 3. Incubation (e.g., 30 minutes) Dosing->Incubation Charcoal 4. Charcoal Meal Administration (Oral gavage) Incubation->Charcoal Transit 5. Transit Period (e.g., 20-30 minutes) Charcoal->Transit Euthanasia 6. Euthanasia and Dissection Transit->Euthanasia Measurement 7. Measurement (Intestinal length and charcoal travel distance) Euthanasia->Measurement Analysis 8. Data Analysis (% Intestinal Transit) Measurement->Analysis

Workflow for the in vivo charcoal meal assay.

Procedure:

  • Animal Preparation: Fast mice for 12-18 hours with free access to water to ensure the gastrointestinal tract is empty.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses should be determined based on preliminary studies, but a range of 0.5 - 5 mg/kg is a reasonable starting point.

  • Incubation Period: Allow for a 30-minute incubation period for the drug to be absorbed and exert its effects.

  • Charcoal Meal Administration: Administer a charcoal meal (typically 0.2-0.3 mL per mouse) via oral gavage.

  • Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the mice by an approved method.

  • Dissection and Measurement: Immediately dissect the abdomen and carefully expose the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal using the following formula:

    • % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

In Vivo Assessment of Gastric Emptying in Rats

This protocol describes a method to assess the effect of this compound on gastric emptying in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Non-absorbable marker (e.g., phenol (B47542) red in methylcellulose)

  • Male Sprague-Dawley rats (or other appropriate strain), 200-250g

  • Oral gavage needles

  • Stomach tubes

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle (i.p. or s.c.). A starting dose range of 0.1 - 2 mg/kg can be considered.

  • Incubation Period: Allow for a 30-minute incubation period.

  • Test Meal Administration: Administer a test meal containing a non-absorbable marker (e.g., 1.5 mL of 0.05% phenol red in 1.5% methylcellulose) via oral gavage.

  • Gastric Emptying Period: After a defined period (e.g., 20 minutes), humanely euthanize the rats.

  • Stomach Removal: Clamp the pyloric and cardiac ends of the stomach and carefully remove it.

  • Sample Preparation: Homogenize the entire stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH).

  • Spectrophotometry: Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).

  • Data Analysis: Calculate the amount of marker remaining in the stomach compared to a control group euthanized immediately after receiving the test meal. Gastric emptying is then calculated as:

    • % Gastric Emptying = [1 - (Amount of marker in test stomach / Average amount of marker in control stomachs)] x 100

Conclusion

This compound is a potent inhibitor of gastrointestinal motility, acting through the blockade of muscarinic acetylcholine receptors. The protocols described herein provide robust and reproducible methods for quantifying the effects of this compound on gastric emptying and intestinal transit in preclinical models. These assays are essential for the pharmacological characterization of compounds targeting gastrointestinal motility and for the development of novel therapeutics for a range of digestive diseases.

References

Troubleshooting & Optimization

Technical Support Center: Homatropine Bromide Stability and Degradation in Physiological Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of homatropine (B1218969) bromide in physiological solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for homatropine bromide in physiological solutions?

A1: The primary degradation pathway for this compound in aqueous solutions, including physiological fluids, is hydrolysis of the ester linkage. This reaction breaks down homatropine into its constituent molecules: tropine (B42219) and mandelic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic conditions and degrades more rapidly as the pH becomes neutral to alkaline. Studies on the closely related compound, atropine (B194438), have shown that the pH of minimum hydrolysis varies with temperature, for instance, from pH 4.11 at 0°C to pH 3.24 at 100°C[1]. Ophthalmic solutions of homatropine hydrobromide are typically formulated at a pH between 2.5 and 5.0 to ensure stability[2]. A study on 1% w/w homatropine hydrobromide eye drops noted a significant drop in pH over a 12-week period, suggesting the importance of robust buffering systems to maintain stability and avoid ocular irritation[3].

Q3: What is the influence of temperature on the degradation of this compound?

A3: Increased temperature accelerates the hydrolysis of this compound. The heat of activation for the hydrolysis of homatropine has been determined to be between 11.4 and 12.3 kilocalories per mole[4]. Therefore, to minimize degradation, it is recommended to store this compound solutions at controlled room temperature or under refrigeration, as indicated by specific product stability data.

Q4: Is this compound susceptible to enzymatic degradation in the eye?

A4: Yes, this compound, as an ester, is a potential substrate for esterases present in ocular tissues and tear fluid[5][6][7]. The human eye contains various carboxylesterases (CES), with CES1 being found in the retina and iris-ciliary body, which could potentially hydrolyze homatropine[5]. The presence of these enzymes can contribute to the metabolism and clearance of the drug from the eye.

Q5: What are the main degradation products of this compound, and are they toxic?

A5: The main degradation products from the hydrolysis of this compound are tropine and mandelic acid.

  • Mandelic Acid: This alpha-hydroxy acid is used in some cosmetic applications and is considered moderately toxic if ingested in large amounts[4][8]. However, at the low concentrations expected from the degradation of a therapeutic dose of homatropine, it is not considered to pose a significant toxicological risk[3].

  • Tropine: This is a derivative of tropane (B1204802) and a constituent of other alkaloids like atropine. While tropane alkaloids can have systemic effects, the concentrations of tropine resulting from homatropine degradation in an ophthalmic solution are expected to be low. Tropine itself has approximately one-tenth the muscarinic blocking potency of (-)-hyoscyamine (a component of atropine)[1].

Q6: Do the degradation products of this compound have any pharmacological activity?

A6: The degradation products have significantly less pharmacological activity compared to the parent compound. Homatropine is a muscarinic acetylcholine (B1216132) receptor antagonist[9][10][11][12]. While tropine has some affinity for muscarinic receptors, it is much less potent than homatropine[1]. Mandelic acid does not have significant activity at muscarinic receptors[13]. Therefore, the degradation of this compound leads to a loss of its therapeutic effect.

Troubleshooting Guides

Problem 1: Rapid loss of potency of my this compound solution during in vitro experiments.

  • Possible Cause 1: Inappropriate pH of the physiological solution.

    • Troubleshooting: Measure the pH of your experimental solution. If it is neutral or alkaline (pH > 7), the hydrolysis of homatropine will be accelerated. Consider adjusting the pH of your buffer to a more acidic range (ideally below pH 6) if your experimental design allows.

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting: Ensure your experiments are conducted at a controlled temperature. If prolonged incubation is required, consider if a lower temperature can be used without compromising the experimental goals. Store stock solutions and experimental samples at 2-8°C when not in use.

  • Possible Cause 3: Presence of esterases in the experimental medium.

    • Troubleshooting: If you are using cell culture media or tissue homogenates, be aware of the presence of endogenous esterases. You may need to incorporate an esterase inhibitor if the goal is to study the stability of the parent drug, but this will depend on the specific aims of your experiment.

Problem 2: Inconsistent results in my stability-indicating HPLC assay.

  • Possible Cause 1: Incomplete separation of degradation products from the parent peak.

    • Troubleshooting: Review and optimize your HPLC method. A forced degradation study is essential to generate all potential degradation products and ensure your method can resolve them from the this compound peak and from each other.

  • Possible Cause 2: Further degradation of the sample during analysis.

    • Troubleshooting: Ensure your sample diluent is at an appropriate pH to maintain stability during the analytical run. Keep samples in the autosampler at a controlled, cool temperature.

Quantitative Data Summary

Table 1: Comparative Degradation Rates of Homatropine and Atropine

Compound FormRelative Degradation RateReference
Homatropine free base~5 times faster than atropine free base[4]
Homatropine salt form~8 times faster than atropine salt form[4]

Table 2: Heat of Activation for Homatropine Hydrolysis

Reacting Form of HomatropineHeat of Activation (kcal/mol)Reference
Free base12.3[4]
Acid form (salt)11.4[4]

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Ophthalmic Solution

This protocol is a general guideline and should be adapted based on the specific formulation and analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[14].

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M hydrochloric acid.
  • Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M sodium hydroxide.
  • Incubate the solution at room temperature, withdrawing aliquots at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to faster degradation in alkaline conditions.
  • Neutralize each aliquot with 0.1 M hydrochloric acid and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound in 3% hydrogen peroxide.
  • Keep the solution at room temperature and protected from light for a set period (e.g., 24 hours).
  • Dilute an aliquot with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Store the solid this compound powder or the ophthalmic solution in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 7 days).
  • After the stress period, dissolve or dilute the sample appropriately for HPLC analysis.

5. Photodegradation:

  • Expose the this compound solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This is an example method; optimization will be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute the degradation products and the parent drug.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study in the mobile phase to an appropriate concentration.

Visualizations

HomatropineDegradation Homatropine This compound Hydrolysis Hydrolysis (Ester Bond Cleavage) Homatropine->Hydrolysis pH > 7 High Temperature Esterases Tropine Tropine Hydrolysis->Tropine MandelicAcid Mandelic Acid Hydrolysis->MandelicAcid

Figure 1: Primary degradation pathway of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC HomatropineSample This compound Sample HomatropineSample->Acid HomatropineSample->Base HomatropineSample->Oxidation HomatropineSample->Thermal HomatropineSample->Photo Data Data Analysis: - Purity - Degradation Products - Kinetics HPLC->Data

Figure 2: Experimental workflow for a forced degradation study.

SignalingPathway cluster_Homatropine Homatropine Action cluster_Degradation Effect of Degradation Homatropine Homatropine MuscarinicReceptor Muscarinic Acetylcholine Receptor Homatropine->MuscarinicReceptor Antagonist CellularResponse Cellular Response (e.g., muscle contraction, gland secretion) MuscarinicReceptor->CellularResponse Blocked DegradationProducts Degradation Products (Tropine, Mandelic Acid) NoSignificantBinding No Significant Binding to Muscarinic Receptor DegradationProducts->NoSignificantBinding LossOfEfficacy Loss of Therapeutic Efficacy NoSignificantBinding->LossOfEfficacy

Figure 3: Signaling pathway of homatropine and its degradation products.

References

Technical Support Center: Optimizing Homatropine Bromide Concentration for Effective Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of homatropine (B1218969) bromide in research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this muscarinic acetylcholine (B1216132) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of homatropine bromide?

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] It functions by binding to these receptors, thereby preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a cellular response.[3][4] This blockade of parasympathetic nerve stimulation leads to various physiological effects, including the inhibition of smooth muscle contraction and reduction of glandular secretions.[1][2] Homatropine is a non-selective antagonist, meaning it does not differentiate between the various muscarinic receptor subtypes (M1-M5).

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the tissue, receptor subtype expression, and the specific experimental assay. However, based on published data, nanomolar to low micromolar concentrations are typically effective. For instance, IC50 values for inhibiting endothelial and smooth muscle muscarinic receptors have been reported to be around 162.5 nM and 170.3 nM, respectively.[5][6][7] In functional assays, such as those performed on guinea pig atrium, a concentration of 20 µM has been shown to produce a significant dose ratio of 259.[2][5][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5][6][7] For aqueous stock solutions, it is recommended to dissolve the compound in sterile, purified water.[7] Stock solutions can generally be stored at -20°C for about a month or at -80°C for up to six months.[7][8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected receptor blockade.

  • Q: My results with this compound are not reproducible. What could be the cause?

    • A: Inconsistent results can stem from several factors. First, ensure the stability of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh aliquots from a concentrated stock for each experiment. Also, verify the accuracy of your dilutions and the final concentration in your assay. Ineffective mixing of reagents can also lead to variability.[9] Finally, ensure that other experimental conditions, such as temperature and pH, are consistent across experiments.

  • Q: The observed potency of this compound is lower than what is reported in the literature. Why might this be?

    • A: Several factors can contribute to lower-than-expected potency. The expression level of muscarinic receptors in your cell or tissue preparation can influence the required antagonist concentration. Higher receptor density may necessitate a higher concentration of this compound for effective blockade. Additionally, the presence of endogenous agonists in your preparation can compete with this compound, leading to an apparent decrease in potency. Ensure your reagents are pure and that your experimental setup is optimized.[9]

Issue 2: Unexpected or off-target effects.

  • Q: I am observing cellular effects that are not consistent with muscarinic receptor blockade. What should I do?

    • A: While this compound is a well-established muscarinic antagonist, off-target effects can occur, especially at higher concentrations. To investigate this, perform control experiments. These could include using a structurally different muscarinic antagonist to see if the same effect is observed. Additionally, consider using a cell line that does not express muscarinic receptors to determine if the observed effect is independent of the intended target. If off-target effects are suspected, lowering the concentration of this compound is a primary troubleshooting step.

Data Presentation

Table 1: Potency and Affinity of this compound in Various In Vitro Systems

ParameterTissue/Cell TypeSpeciesValueReference
IC50Endothelial Muscarinic ReceptorsRat (WKY-E)162.5 nM[5][6][7]
IC50Smooth Muscle Muscarinic ReceptorsRat (SHR-E)170.3 nM[5][6][7]
pA2Stomach Muscarinic ReceptorsGuinea Pig7.13[5][8]
pA2Atria Muscarinic Receptors (Force)Guinea Pig7.21[5][8]
pA2Atria Muscarinic Receptors (Rate)Guinea Pig7.07[5][8]
KiMuscarinic Receptors (Aorta)Rat (Normotensive)2.3 nM[2]
KiMuscarinic Receptors (Aorta)Rat (Hypertensive)2.0 nM[2]

Experimental Protocols

Protocol 1: Determination of pA2 Value using Schild Analysis

This protocol outlines the classical method for quantifying the potency of a competitive antagonist like this compound.

1. Preparation:

  • Prepare isolated tissue (e.g., guinea pig ileum) or cultured cells expressing the muscarinic receptor of interest.
  • Prepare a stock solution of a suitable muscarinic agonist (e.g., carbachol).
  • Prepare a range of concentrations of this compound.

2. Procedure:

  • Generate a cumulative concentration-response curve for the agonist alone to determine the EC50.
  • Wash the preparation to remove the agonist.
  • Incubate the preparation with a fixed concentration of this compound for a predetermined equilibration period.
  • Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
  • Repeat the incubation and agonist concentration-response curve generation for at least two other concentrations of this compound.

3. Data Analysis:

  • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
  • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.[10]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the affinity (Ki) of this compound for muscarinic receptors.

1. Preparation:

  • Prepare cell membranes or a purified receptor preparation.
  • Select a suitable radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) as the ligand.
  • Prepare a range of concentrations of unlabeled this compound.

2. Procedure:

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
  • Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a non-labeled antagonist like atropine).
  • Allow the binding to reach equilibrium.
  • Separate the bound from the free radioligand using a filtration method (e.g., glass fiber filters).
  • Quantify the radioactivity of the bound ligand using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting inhibition curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Intracellular Calcium Imaging Assay

This protocol measures the ability of this compound to block agonist-induced increases in intracellular calcium, a common downstream effect of Gq-coupled muscarinic receptor activation.

1. Preparation:

  • Culture cells expressing the muscarinic receptor of interest on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).
  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-8).[11]

2. Procedure:

  • Wash the cells to remove excess dye.
  • Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope.
  • Add varying concentrations of this compound to the wells and incubate.
  • Add a fixed concentration of a muscarinic agonist (e.g., carbachol, typically at its EC80) to stimulate an increase in intracellular calcium.
  • Record the change in fluorescence intensity over time.

3. Data Analysis:

  • Quantify the peak fluorescence response for each well.
  • Normalize the responses to the baseline fluorescence.
  • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
  • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor G_protein Gq Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (Agonist) ACh->mAChR Binds Homatropine This compound (Antagonist) Homatropine->mAChR Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.

Schild_Analysis_Workflow start Start prep Prepare Tissue/ Cells start->prep agonist_curve Generate Agonist Dose-Response Curve (Control) prep->agonist_curve wash1 Wash agonist_curve->wash1 incubate Incubate with Homatropine (Conc. 1) wash1->incubate agonist_curve_antagonist Generate Agonist Dose-Response Curve incubate->agonist_curve_antagonist wash2 Wash agonist_curve_antagonist->wash2 repeat_loop Repeat for Different Homatropine Concentrations wash2->repeat_loop repeat_loop->incubate Next Conc. calculate_dr Calculate Dose Ratios (DR) repeat_loop->calculate_dr plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) calculate_dr->plot analyze Determine pA2 and Slope plot->analyze end End analyze->end Troubleshooting_Tree start Inconsistent or Weak Receptor Blockade check_reagents Check Reagent Stability and Preparation start->check_reagents check_reagents->reagent_ok Yes reagent_bad Re-prepare Fresh Stock and Aliquots check_reagents->reagent_bad No check_protocol Review Experimental Protocol reagent_ok->check_protocol check_protocol->protocol_ok Yes protocol_bad Optimize Incubation Time, Temperature, and pH check_protocol->protocol_bad No check_system Evaluate Biological System protocol_ok->check_system check_system->system_ok Yes system_bad Characterize Receptor Expression Levels check_system->system_bad No dose_response Perform Full Dose-Response Curve system_ok->dose_response

References

Troubleshooting unexpected side effects of Homatropine Bromide in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Homatropine Bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We observed excessive sedation and ataxia in our rodent models at a dose that was not expected to produce such profound CNS effects. What could be the cause?

A1: While this compound is a peripherally acting anticholinergic, high doses can lead to central nervous system (CNS) effects.[1] Consider the following:

  • Dose Accuracy: Double-check your calculations, stock solution concentration, and the volume administered. Ensure proper calibration of your administration equipment.

  • Animal Strain and Species: Different strains and species of animals can have varied responses to anticholinergic drugs.[2] What is a standard dose in one strain might be excessive in another.

  • Drug Interactions: Are the animals receiving any other compounds? Homatropine's effects can be potentiated by other drugs with anticholinergic properties.[3]

  • Route of Administration: The route of administration significantly impacts bioavailability and the potential for CNS penetration. An inadvertent intravenous injection instead of intraperitoneal, for example, can drastically increase CNS exposure.[4]

Troubleshooting Steps:

  • Review and recalculate all dosing parameters.

  • Conduct a dose-response study to determine the optimal dose for your specific animal model and strain.

  • If possible, switch to a more peripherally selective anticholinergic if CNS effects are a concern.

  • Ensure that the vehicle used for drug delivery is appropriate and does not contribute to the observed effects.

Q2: Our study involves ophthalmic application of this compound, but we are seeing systemic side effects like tachycardia and constipation. Is this normal?

A2: Yes, systemic absorption can occur even with topical ophthalmic administration, leading to classic anticholinergic side effects.[5] These include dry mouth, blurred vision, constipation, urinary retention, and tachycardia.[5]

Troubleshooting Steps:

  • Minimize Dosage: Use the lowest effective concentration and volume.

  • Occlude the Nasolacrimal Duct: After administration, gently apply pressure to the inner canthus of the eye for a minute or two. This can reduce systemic absorption through the nasal mucosa.

  • Monitor for Systemic Effects: Be prepared to monitor heart rate, gastrointestinal motility, and urinary output.

  • Consider Alternatives: If systemic effects are confounding your results, explore other mydriatic agents with less systemic absorption.

Q3: We are observing paradoxical bradycardia at the onset of our experiment after administering this compound. Why is this happening?

A3: A transient, paradoxical bradycardia can sometimes be observed with anticholinergics, especially at lower doses.[6] This is thought to be due to a central vagal stimulant effect before the peripheral muscarinic blockade takes full effect.

Troubleshooting Steps:

  • Monitor Heart Rate Continuously: Observe the heart rate over a longer period to see if the initial bradycardia resolves and is followed by the expected tachycardia.

  • Adjust the Dose: A slightly higher dose may be needed to achieve a more rapid and complete peripheral muscarinic blockade, bypassing the initial central effect. However, be cautious of dose-dependent side effects.

  • Pre-medication Considerations: If the animals are pre-medicated with other drugs, such as opioids, this can also influence the heart rate response.[7]

Quantitative Data Summary

ParameterAnimal ModelRoute of AdministrationDose/ConcentrationObserved Effect
Respiratory DepressionRatIntraperitoneal150 mg/kg (Oxycodone) + 20 mg/kg (Diazepam)Exacerbated respiratory depression
AnalgesiaMouseOral0.1 mg/kg (Fingolimod)Therapeutic effect in EAE model
Drug Self-AdministrationMouseIntravenous0.25 mg/kg/infusion (Heroin)Significant self-administration behavior

Experimental Protocols

Protocol: Intraperitoneal (IP) Administration of this compound in Mice

  • Preparation:

    • Prepare a sterile solution of this compound in 0.9% sterile saline at the desired concentration. Ensure the final product is at a physiological pH.[8]

    • Warm the solution to room temperature to avoid a hypothermic response in the animal.

    • Use a new sterile needle (25-27G) and syringe for each animal to prevent the spread of pathogens.[9]

  • Restraint:

    • Grasp the mouse by the scruff of the neck to immobilize the head and body.

    • Gently turn the mouse to expose its abdomen. The hindquarters should be slightly lower than the head.

  • Injection:

    • Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the internal organs.

    • Aspirate slightly to ensure you have not entered a blood vessel or organ.

    • Inject the solution smoothly and withdraw the needle.

  • Post-Procedure:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Observe the animal for the expected and any unexpected side effects over the desired time course.

Visualizations

Homatropine_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_cell Effector Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic ACh Receptor ACh->MuscarinicReceptor Binds & Activates Homatropine This compound Homatropine->MuscarinicReceptor Competitively Inhibits CellularResponse Cellular Response (e.g., Contraction) Homatropine->CellularResponse Blocks Response G_Protein G-Protein MuscarinicReceptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->CellularResponse

Caption: Mechanism of this compound Action.

Troubleshooting_Workflow Start Unexpected Side Effect Observed CheckDose Verify Dose Calculation & Administration Start->CheckDose ReviewModel Assess Animal Model Suitability (Species, Strain) CheckDose->ReviewModel Dose Correct ModifyProtocol Modify Protocol CheckDose->ModifyProtocol Dose Incorrect CheckInteractions Review for Drug Interactions ReviewModel->CheckInteractions Model Suitable ReviewModel->ModifyProtocol Model Unsuitable DoseResponse Conduct Dose-Response Study CheckInteractions->DoseResponse No Interactions CheckInteractions->ModifyProtocol Interactions Present Proceed Proceed with Experiment DoseResponse->Proceed ConsultVet Consult with Veterinarian DoseResponse->ConsultVet ModifyProtocol->Start

Caption: Troubleshooting workflow for unexpected side effects.

References

Minimizing non-specific binding of Homatropine Bromide in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Homatropine Bromide in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in receptor assays?

This compound is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] In research, it is used to study the structure, function, and pharmacology of these receptors. Its primary mechanism of action is to block the effects of acetylcholine at parasympathetic nerve endings.[1]

Q2: What constitutes non-specific binding in a this compound receptor assay?

Non-specific binding refers to the adherence of this compound to components other than the target muscarinic receptors. This can include the assay plates, filters, or other proteins within the sample.[3] High non-specific binding can mask the specific binding signal, leading to inaccurate measurements of receptor affinity and density.

Q3: How is non-specific binding determined in a receptor assay?

Non-specific binding is typically measured by quantifying the amount of radiolabeled ligand (in this case, a radiolabeled form of a muscarinic antagonist or this compound itself, if available) that binds in the presence of a high concentration of a non-radiolabeled competitor. This competitor, at a saturating concentration, will displace the radiolabeled ligand from the specific receptor sites. Any remaining bound radioactivity is considered non-specific.[3]

Q4: What is an acceptable level of non-specific binding?

Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand to ensure a reliable signal-to-noise ratio.[4][5] If non-specific binding is excessively high, it can compromise the accuracy and reproducibility of the assay.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in receptor assays. The following guide details potential causes and actionable solutions to optimize your experiments with this compound.

Potential Cause Recommended Solution Expected Outcome
Suboptimal Blocking Agent Optimize the concentration of the blocking agent, such as Bovine Serum Albumin (BSA). Test a range of concentrations (e.g., 0.1% to 5%).[6] Consider alternative blocking agents like non-fat dry milk.Reduction in background binding to the filter and/or plate wells.
Inefficient Washing Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.[6]Removal of unbound and non-specifically bound ligand, leading to a lower background signal.
Incorrect Buffer Composition Optimize the pH and ionic strength of the binding and wash buffers.[6][7] Test different buffer formulations (e.g., Tris-HCl, HEPES) and salt concentrations (e.g., NaCl, MgCl2).[6]Improved receptor stability and reduced non-specific interactions.
Excessive Radioligand Concentration Titrate the radioligand concentration to find the optimal balance between specific and non-specific binding. Ideally, the concentration should be at or below the dissociation constant (Kd) of the ligand for the receptor.[4][6]Lowering the radioligand concentration will decrease non-specific binding, which is often proportional to the ligand concentration.[6]
Inappropriate Incubation Conditions Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding.[6]Minimized ligand degradation and reduced hydrophobic interactions that contribute to non-specific binding.[6]
Poor Membrane Preparation Quality Ensure the membrane preparation is of high quality and free of contaminants. Use protease inhibitors during preparation to prevent receptor degradation.[6]A cleaner membrane preparation will have fewer non-specific binding sites.
Filter Binding Issues Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[6] Consider testing different filter materials.Reduced non-specific binding of the radioligand to the filter, improving the signal-to-noise ratio.
Hydrophobic Interactions If hydrophobic interactions are suspected, consider adding a low concentration of a non-ionic surfactant to the buffer.[7]Disruption of hydrophobic interactions between the ligand and non-target surfaces.

Data Presentation: Optimizing Assay Conditions

The following table provides an example of how to systematically optimize assay conditions to minimize non-specific binding. The data presented here is hypothetical and serves as a guide for your own experimental design.

Condition Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % Specific Binding
Baseline 50002500250050%
+ 1% BSA 48001200360075%
+ 1% BSA, Optimized Wash 4700800390083%
+ 1% BSA, Optimized Wash & Buffer pH 4650650400086%

Note: In this example, the addition of 1% BSA, along with optimized washing and buffer conditions, progressively increased the percentage of specific binding, leading to a more reliable assay.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells
  • Grow cells expressing the target muscarinic receptor to confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.[3]

Protocol 2: Competitive Radioligand Binding Assay
  • Assay Buffer: Prepare an optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% BSA).[3]

  • Assay Setup:

    • Total Binding: In a set of assay tubes, add 100 µL of assay buffer, 50 µL of a radiolabeled muscarinic antagonist (at a concentration at or below its Kd), and 100 µL of the membrane preparation (typically 50-100 µg of protein).[3]

    • Non-Specific Binding: In a separate set of tubes, add 100 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Atropine), 50 µL of the radiolabeled muscarinic antagonist, and 100 µL of the membrane preparation.[3]

    • Competition (this compound): To another set of tubes, add varying concentrations of this compound, 50 µL of the radiolabeled muscarinic antagonist, and 100 µL of the membrane preparation.

  • Incubation: Incubate the tubes at an optimized temperature and time (e.g., 25°C for 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B or GF/C) pre-soaked in assay buffer, using a vacuum filtration manifold.[3]

  • Washing: Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer.[3]

  • Counting: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For the competition assay, plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

Visualizations

Muscarinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Receptor (mAChR) Acetylcholine->mAChR Binds & Activates Homatropine_Bromide This compound (Antagonist) Homatropine_Bromide->mAChR Binds & Blocks G_Protein G-Protein (Gq/Gi) mAChR->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messengers Second Messengers (IP3, DAG, cAMP) Effector->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates

Caption: Muscarinic receptor signaling pathway and antagonist action.

Troubleshooting_Workflow Start Start: High Non-Specific Binding Check_Blocking Is Blocking Optimized? Start->Check_Blocking Optimize_Blocking Optimize Blocking Agent (e.g., BSA concentration) Check_Blocking->Optimize_Blocking No Check_Washing Are Wash Steps Sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Volume/Number Use Ice-Cold Buffer Check_Washing->Optimize_Washing No Check_Buffer Is Buffer Composition Optimal? Check_Washing->Check_Buffer Yes Optimize_Washing->Check_Buffer Optimize_Buffer Optimize pH and Ionic Strength Check_Buffer->Optimize_Buffer No Check_Ligand_Conc Is Ligand Concentration Too High? Check_Buffer->Check_Ligand_Conc Yes Optimize_Buffer->Check_Ligand_Conc Optimize_Ligand_Conc Titrate Radioligand Concentration Check_Ligand_Conc->Optimize_Ligand_Conc No Review_Protocol Review Membrane Prep & Incubation Conditions Check_Ligand_Conc->Review_Protocol Yes Optimize_Ligand_Conc->Review_Protocol End Assay Optimized Review_Protocol->End

Caption: Workflow for troubleshooting high non-specific binding.

References

Technical Support Center: Homatropine Bromide Interference in Fluorescent and Luminescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assay interference caused by Homatropine Bromide. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in fluorescence- or luminescence-based assays and suspect interference from this compound. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, characterize, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence or luminescence assay?

This compound is a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its chemical structure contains a phenyl group, which is a chromophore that absorbs ultraviolet (UV) light. Homatropine Methylbromide, a similar compound, is known to have a UV absorption maximum at 258 nm in alcohol.[1] This absorption in the UV range can be a source of interference in assays that use excitation wavelengths in this region.

Potential mechanisms of interference include:

  • Autofluorescence: The compound itself may fluoresce when excited, leading to an artificially high signal.

  • Fluorescence Quenching: The compound may absorb the excitation light or interact with the excited fluorophore, causing a decrease in the fluorescence signal.

  • Spectral Overlap (Inner Filter Effect): The compound's absorption spectrum may overlap with the excitation or emission spectrum of the assay's fluorophore, leading to a reduction in the signal that reaches the detector.

  • Inhibition of Luminescent Enzymes: In luminescence assays, the compound may directly inhibit the enzyme (e.g., luciferase) responsible for light production.

Q2: What are the initial signs that this compound might be interfering with my assay?

Common signs of compound interference include:

  • A dose-dependent increase or decrease in signal that is independent of the biological target's activity.

  • High variability between replicate wells containing this compound.

  • A change in the shape of the dose-response curve.

  • Discrepancies between results from different assay formats (e.g., a hit in a fluorescent assay but not in a colorimetric one).

Q3: How can I determine if this compound is autofluorescent at my assay's wavelengths?

A simple preliminary check is to measure the fluorescence of this compound in your assay buffer without any other assay components (e.g., enzyme, substrate, or fluorophore). If you observe a significant signal at the emission wavelength of your assay, this compound is likely autofluorescent.

Q4: How can I test if this compound is quenching the fluorescence in my assay?

To test for quenching, you can perform a control experiment where you measure the fluorescence of your assay's fluorophore in the presence and absence of this compound (without the other assay components like the enzyme or substrate). A dose-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.

Q5: Can this compound interfere with luciferase-based luminescence assays?

Yes, it is possible. Small molecules can interfere with luciferase assays by directly inhibiting the luciferase enzyme, which would lead to a decrease in the luminescent signal. Conversely, some inhibitors can stabilize the luciferase enzyme, leading to its accumulation and a counterintuitive increase in the signal in cell-based assays. It is crucial to run a counterscreen with purified luciferase enzyme to rule out direct inhibition.

Troubleshooting Guides

Guide 1: Identifying the Type of Interference

If you suspect this compound is interfering with your assay, the first step is to identify the nature of the interference. This can be achieved by running a set of control experiments.

Experimental Protocol: Interference Scoping Experiment

  • Prepare a dilution series of this compound in your assay buffer.

  • Set up a 96-well plate with the following controls:

    • Buffer Blank: Assay buffer only.

    • Compound Control (for Autofluorescence): this compound dilution series in assay buffer.

    • Fluorophore/Luminophore Control: Your assay's fluorophore or luminescent substrate at the final assay concentration in buffer.

    • Quenching/Inhibition Control: Your assay's fluorophore or luminescent substrate with the this compound dilution series.

  • Incubate the plate under the same conditions as your main assay.

  • Read the plate on a fluorescence or luminescence plate reader using the same settings as your primary assay.

Data Interpretation:

Observation in Control WellsInterpretation
Compound Control shows a concentration-dependent increase in signal.This compound is autofluorescent at the assay's wavelengths.
Quenching/Inhibition Control shows a concentration-dependent decrease in signal.This compound is quenching the fluorescence or inhibiting the luciferase.
Compound Control shows absorption at the excitation/emission wavelength (if measurable).This compound may be causing an inner filter effect .
No significant change in signal in any control.Direct interference from this compound is unlikely.

Note: This is a template table for summarizing your own experimental findings.

Troubleshooting Workflow for Suspected Interference

G start Suspected Interference with this compound scoping_exp Run Interference Scoping Experiment start->scoping_exp autofluorescence_check Compound Control vs. Buffer Blank scoping_exp->autofluorescence_check quenching_check Quenching Control vs. Fluorophore Control scoping_exp->quenching_check is_autofluorescent Is Signal Increased? autofluorescence_check->is_autofluorescent is_quenching Is Signal Decreased? quenching_check->is_quenching autofluorescence_confirmed Autofluorescence Confirmed is_autofluorescent->autofluorescence_confirmed Yes no_interference Direct Interference Unlikely is_autofluorescent->no_interference No quenching_confirmed Quenching/Inhibition Confirmed is_quenching->quenching_confirmed Yes is_quenching->no_interference No

Caption: A logical workflow for identifying the nature of assay interference.

Guide 2: Mitigating Autofluorescence

If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.

  • Strategy 1: Wavelength Shift

    • Rationale: Interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting the detection to a region where the compound does not fluoresce can solve the problem.

    • Action:

      • Characterize the excitation and emission spectra of this compound.

      • If possible, switch to a fluorophore with red-shifted excitation and emission wavelengths, as many interfering compounds fluoresce in the blue-green region.

  • Strategy 2: Background Subtraction

    • Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.

    • Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.

Guide 3: Mitigating Fluorescence Quenching or Luminescence Inhibition

If your experiments indicate that this compound is quenching your fluorophore or inhibiting your luciferase, consider the following approaches.

  • Strategy 1: Use a Different Detection Method (Orthogonal Assay)

    • Rationale: The most robust way to confirm a biological hit is to use an assay with a different detection modality that is not susceptible to the same type of interference.

    • Action: If your primary assay is fluorescence-based, consider a colorimetric, label-free (e.g., surface plasmon resonance), or mass spectrometry-based assay to validate your findings.

  • Strategy 2: Reduce Incubation Time

    • Rationale: For some quenching mechanisms, the effect is time-dependent.

    • Action: If your assay protocol allows, reduce the incubation time of the compound with the fluorophore.

  • Strategy 3: For Luciferase Assays, Run a Counterscreen

    • Rationale: To confirm that the observed effect is on your biological target and not the reporter enzyme.

    • Action: Perform a secondary assay using purified luciferase enzyme and your hit concentrations of this compound. A decrease in signal in this cell-free system confirms direct inhibition of the reporter.

Experimental Protocol: Luciferase Counterscreen

  • Prepare a dilution series of this compound in luciferase assay buffer.

  • Add purified luciferase enzyme to the wells of a white, opaque 96-well plate.

  • Add the this compound dilution series to the wells containing the enzyme and incubate for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the luciferase substrate (e.g., luciferin).

  • Immediately read the luminescence on a plate reader.

Data Summary Table (Template)

This compound [µM]Luminescence (RLU)% Inhibition
0 (Control)0
0.1
1
10
100

Note: This is a template table for summarizing your own experimental findings.

Signaling Pathway of Muscarinic Acetylcholine Receptor (Target of Homatropine)

G cluster_cell Cell Membrane ACh Acetylcholine mAChR Muscarinic ACh Receptor ACh->mAChR Binds & Activates Homatropine This compound Homatropine->mAChR Binds & Blocks G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified signaling pathway of muscarinic acetylcholine receptors.

References

Technical Support Center: Ensuring Consistent Delivery of Homatropine Bromide in Aerosolization Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable delivery of Homatropine (B1218969) Bromide in aerosolization studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the aerosolization of Homatropine Bromide solutions.

Issue 1: Inconsistent or Low Aerosol Output

Potential Cause Troubleshooting Step Recommended Action
Nebulizer Malfunction Check for visible damage to the nebulizer components (e.g., nozzle, cap).Replace any damaged parts. Ensure all components are correctly and securely assembled according to the manufacturer's instructions.
Verify the power source and connections for electronic nebulizers.Ensure the device is properly plugged in or has sufficient battery charge.
Confirm the correct gas flow rate for jet nebulizers.Consult the nebulizer manufacturer's specifications for the optimal flow rate and adjust the gas source accordingly.
Improper Solution Volume The volume of the this compound solution in the nebulizer cup may be too low or too high.For many nebulizers, a minimum volume is required for efficient aerosolization. Insufficient volume can lead to inconsistent nebulization. Conversely, overfilling can also impair performance. A typical fill volume is 2-5 mL.[1]
Solution Viscosity The viscosity of the formulation may be too high for the nebulizer.If excipients are used, consider their impact on the solution's viscosity. Dilution with sterile, preservative-free normal saline may be necessary. However, any modification to the formulation requires re-validation of the aerosol characteristics.
Clogging of the Nebulizer Particulate matter or precipitation in the solution can clog the nebulizer orifice.Visually inspect the solution for any precipitation or particulates before use. Filter the solution through a sterile 0.22 µm filter if necessary. Ensure proper cleaning and drying of the nebulizer after each use to prevent residue buildup.

Issue 2: Variability in Particle Size Distribution

Potential Cause Troubleshooting Step Recommended Action
Incorrect Nebulizer Settings The operating parameters of the nebulizer significantly influence particle size.For jet nebulizers, ensure the driving gas flow rate is set to the manufacturer's recommended setting for the desired particle size range. For vibrating mesh nebulizers, ensure the correct mesh and power settings are used.
Inconsistent Formulation Variations in the concentration of this compound or excipients can alter the physical properties of the solution, affecting droplet size.Prepare all formulations consistently, ensuring accurate measurement of all components. Maintain a consistent pH and ionic strength of the solution.
Environmental Factors Temperature and humidity can affect aerosol particle size and stability.Conduct experiments in a controlled environment with stable temperature and humidity.
Nebulizer Type Different nebulizer technologies (jet, ultrasonic, vibrating mesh) produce different particle size distributions.Select a nebulizer that is appropriate for the target particle size range of your study. Vibrating mesh nebulizers often produce a more consistent and fine particle aerosol compared to jet nebulizers.

Issue 3: Suspected Degradation of this compound

Potential Cause Troubleshooting Step Recommended Action
pH Instability This compound stability can be pH-dependent.Aqueous solutions of Homatropine Hydrobromide are reported to have a pH between 5.5 and 7.0.[2] Ophthalmic solutions are often buffered to a pH between 2.5 and 5.0.[3] Prepare fresh solutions and consider using a buffer system appropriate for your experimental design. Avoid highly acidic or alkaline conditions.
Thermal Degradation High temperatures can cause the degradation of this compound.Avoid exposing the this compound solution to high temperatures. Some nebulizers can generate heat during operation; monitor the temperature of the solution in the nebulizer reservoir if this is a concern. Store stock solutions as recommended by the manufacturer, protected from light.
Incompatibility with Other Components Mixing this compound with other drugs or excipients may lead to chemical incompatibility.This compound is incompatible with oxidizing agents. If mixing with other substances, verify compatibility.[4] When in doubt, nebulize this compound alone.
Oxidation Exposure to air and certain ions can promote oxidation.Prepare solutions fresh and consider using de-gassed solvents. Store solutions in tightly sealed containers.

Frequently Asked Questions (FAQs)

Formulation and Preparation

  • Q1: What is the recommended solvent for preparing this compound solutions for aerosolization? A1: Sterile, preservative-free 0.9% sodium chloride (normal saline) is a commonly used and recommended solvent for preparing nebulizer solutions to maintain isotonicity.[5][6]

  • Q2: What is the optimal pH for a this compound nebulizer solution? A2: While specific stability data for this compound in nebulizer solutions is limited, aqueous solutions of Homatropine Hydrobromide are reported to have a pH between 5.5 and 7.0.[2] Ophthalmic preparations are buffered to a pH of 2.5 to 5.0.[3] For pulmonary delivery, a pH range of 5 to 8 is generally recommended to avoid irritation.[7] It is advisable to maintain the pH of your formulation within this range and to conduct stability studies for your specific preparation.

  • Q3: Can I mix this compound with other drugs in the nebulizer? A3: Mixing drugs in a nebulizer can affect their chemical stability, particle size, and overall delivery efficiency.[4] While data on the compatibility of this compound with other nebulized drugs is not readily available, studies on the similar anticholinergic drug, ipratropium (B1672105) bromide, have shown it to be compatible with certain bronchodilators like salbutamol.[1][4] If you need to co-administer this compound with another drug, it is crucial to perform compatibility and stability testing before your experiment. When in doubt, administer the drugs separately.

Aerosol Generation and Characterization

  • Q4: What is the target particle size for effective delivery of this compound to the lungs? A4: For most inhaled therapeutics, the optimal aerodynamic particle size for deposition in the bronchioles and alveoli is generally considered to be in the range of 1-5 µm.[8]

  • Q5: How can I measure the particle size distribution of my aerosolized this compound? A5: Cascade impaction or laser diffraction are the standard methods for measuring the aerodynamic particle size distribution of aerosols. These techniques will provide key metrics such as the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

  • Q6: Which type of nebulizer is best for aerosolizing this compound? A6: The choice of nebulizer depends on the specific requirements of your study.

    • Jet nebulizers are widely used but can be less efficient and may generate heat.

    • Ultrasonic nebulizers can be efficient but may not be suitable for all drug formulations due to the potential for drug degradation from the heat they can generate.

    • Vibrating mesh nebulizers are often more efficient, produce a finer and more consistent aerosol, and operate with less heat, making them a good option for many research applications.

Stability and Storage

  • Q7: How should I store my this compound solutions? A7: this compound should be protected from light.[9] It is recommended to prepare solutions fresh before each experiment. If stock solutions are prepared, they should be stored in a tightly closed container, protected from light, and at a controlled temperature (e.g., refrigerated) to minimize degradation. The stability of your specific formulation under your storage conditions should be validated.

  • Q8: What are the potential degradation products of this compound? A8: Upon heating, this compound can decompose to produce nitrogen oxides, carbon monoxide, and hydrogen bromide. Hydrolysis of the ester linkage is another potential degradation pathway, which would yield tropine (B42219) and mandelic acid. Stability-indicating analytical methods, such as HPLC, can be used to detect and quantify any degradation products.[10][11]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound/Hydrobromide

PropertyValueReference
Molecular Formula C₁₆H₂₂BrNO₃[9]
Molecular Weight 356.25 g/mol [12]
Melting Point Approx. 214-215°C (with decomposition)[2][9]
Solubility in Water Freely soluble[2]
pH of 20 mg/mL Aqueous Solution 5.5 - 7.0[2]
Recommended pH for Ophthalmic Solution 2.5 - 5.0[3]

Table 2: General Nebulizer Parameters for Anticholinergic Drugs (e.g., Ipratropium Bromide) - Applicable as a starting point for this compound studies

ParameterTypical Value/RangeReference
Fill Volume 2 - 5 mL[1]
Nebulization Time 5 - 15 minutes[1]
Driving Gas (Jet Nebulizer) Compressed air or oxygen
Flow Rate (Jet Nebulizer) 6 - 8 L/min (Consult manufacturer's specifications)
Target Particle Size (MMAD) 1 - 5 µm[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Nebulization

  • Calculate the required amount of this compound powder to achieve the desired concentration in the final volume.

  • Weigh the this compound powder accurately using a calibrated analytical balance.

  • Dissolve the powder in a portion of sterile, preservative-free 0.9% sodium chloride solution in a sterile volumetric flask.

  • Gently agitate the solution until the powder is completely dissolved.

  • Add sterile, preservative-free 0.9% sodium chloride solution to the final desired volume.

  • Measure the pH of the solution and adjust if necessary using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer), keeping in mind the final pH should ideally be between 5.0 and 7.0 for pulmonary administration.

  • Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile container.

  • Visually inspect the final solution for any particulate matter before use.

Protocol 2: General Procedure for Aerosolization and Particle Size Analysis

  • Assemble the nebulizer and particle size analysis equipment (e.g., cascade impactor or laser diffraction instrument) according to the manufacturers' instructions.

  • Pipette a precise volume of the prepared this compound solution into the nebulizer cup.

  • Connect the nebulizer to the power source or compressed gas supply, ensuring the operating parameters (e.g., flow rate) are set to the desired levels.

  • Activate the nebulizer and the particle size analysis instrument simultaneously.

  • Run the aerosolization for a predetermined time or until the nebulizer runs dry, as per your experimental design.

  • Collect the data from the particle size analyzer.

  • Analyze the data to determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and other relevant parameters.

  • Thoroughly clean and dry all nebulizer components after each use to prevent cross-contamination and residue buildup.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Aerosol Delivery issue_output Low or Inconsistent Output? start->issue_output issue_variability High Particle Size Variability? issue_output->issue_variability No check_nebulizer Check Nebulizer (Damage, Assembly, Power, Flow Rate) issue_output->check_nebulizer Yes issue_degradation Suspected Drug Degradation? issue_variability->issue_degradation No check_settings Verify Nebulizer Settings (Flow Rate, Power) issue_variability->check_settings Yes check_ph Check Solution pH (Target: 5.0-7.0) issue_degradation->check_ph Yes end_resolve Issue Resolved issue_degradation->end_resolve No check_solution_vol Verify Solution Volume (2-5 mL) check_nebulizer->check_solution_vol check_clogging Inspect for Clogging/ Precipitation check_solution_vol->check_clogging check_clogging->end_resolve check_formulation Ensure Consistent Formulation check_settings->check_formulation control_env Control Environment (Temp, Humidity) check_formulation->control_env control_env->end_resolve check_temp Avoid High Temperatures check_ph->check_temp check_compatibility Verify Drug/Excipient Compatibility check_temp->check_compatibility check_compatibility->end_resolve ExperimentalWorkflow prep_solution 1. Prepare Homatropine Bromide Solution setup_equipment 2. Assemble Nebulizer & Particle Size Analyzer prep_solution->setup_equipment load_nebulizer 3. Load Nebulizer with Precise Volume setup_equipment->load_nebulizer run_aerosolization 4. Activate Nebulizer & Analyzer Simultaneously load_nebulizer->run_aerosolization collect_data 5. Collect Particle Size Data run_aerosolization->collect_data analyze_data 6. Analyze Data (MMAD, GSD) collect_data->analyze_data clean_equipment 7. Clean & Dry Equipment analyze_data->clean_equipment end_process End of Experiment clean_equipment->end_process

References

Addressing variability in animal responses to Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability observed in animal responses to Homatropine Bromide during experimental procedures. This resource is intended for researchers, scientists, and drug development professionals to help ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] By blocking these receptors, it inhibits the actions of acetylcholine, a neurotransmitter of the parasympathetic nervous system.[3] This antagonism leads to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[4] It is commonly used in ophthalmic preparations for these effects.[1][4] Homatropine Methylbromide, a quaternary ammonium (B1175870) salt derivative, acts peripherally and does not cross the blood-brain barrier, making it useful for relieving intestinal spasms without central nervous system side effects.[5]

Q2: What are the primary sources of variability in animal responses to this compound?

A2: Variability in drug response is a well-documented phenomenon in animal research and can be attributed to a combination of intrinsic and extrinsic factors.[6]

  • Intrinsic Factors: These include species, genetics (strain), age, and sex of the animal.[6][7][8][9][10]

  • Extrinsic Factors: These encompass the route of administration, drug formulation, diet, environmental conditions (including stressors), and the microbiome.[6][11][12]

Q3: How does the animal species affect the response to this compound?

A3: Different animal species can exhibit significant variations in their response to drugs due to differences in anatomy, physiology, and drug metabolism.[7][13] For muscarinic antagonists like Homatropine, species-specific differences in the distribution and function of muscarinic receptor subtypes (M1-M5) in various organs can lead to diverse pharmacodynamic effects.[14][15] Furthermore, the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound can vary considerably between species, affecting the drug's bioavailability and duration of action.[13][16]

Q4: Can the age and sex of the animal influence the experimental outcome?

A4: Yes, both age and sex are critical variables. Young animals may have immature metabolic pathways, while older animals might have compromised organ function, affecting drug clearance.[7][17] Hormonal differences between males and females can also influence drug metabolism and receptor sensitivity.[7][9][17] Studies have shown that age and sex can significantly impact hematological and biochemical profiles in mice, which can, in turn, affect drug disposition.[10]

Q5: Why is the route of administration a critical factor for consideration?

A5: The route of administration directly impacts the rate and extent of drug absorption, and consequently, its bioavailability.[11][18] For instance, oral administration subjects the drug to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[18] In contrast, parenteral routes like intravenous injection provide 100% bioavailability.[18] The choice of administration route should be carefully considered based on the experimental goals and the physiological characteristics of the animal model.[11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
No observable mydriatic effect after topical administration. 1. Insufficient Dose: Individuals with heavily pigmented irides may require higher doses.[19] 2. Species Resistance: Some species may have lower sensitivity to muscarinic antagonists. 3. Improper Administration Technique: The solution may not have been properly instilled in the eye.1. Review the dosage and consider a dose-response study to determine the optimal concentration for your animal model. 2. Consult literature for species-specific data on mydriatic agents. In some species, other agents like rocuronium (B1662866) bromide may be more effective.[20][21] 3. Ensure proper administration technique, including applying pressure to the lacrimal sac for 2-3 minutes to prevent systemic absorption and drainage.[4]
High inter-individual variability in response within the same experimental group. 1. Genetic Variation: Even within inbred strains, minor genetic differences can exist, leading to varied responses.[8] 2. Underlying Health Status: Subclinical conditions can alter drug metabolism and response. 3. Environmental Stress: Stress from shipping or handling can impact physiological responses.[22]1. Use a sufficiently large sample size to account for biological variability. 2. Ensure all animals are healthy and properly acclimated to the laboratory environment before the experiment. 3. Standardize housing and handling procedures to minimize stress. Consider the age at which animals are shipped.[22]
Systemic side effects observed (e.g., tachycardia, dry mouth). 1. Excessive Systemic Absorption: This can occur following topical administration if proper technique is not used. 2. Overdose: The administered dose may be too high for the specific animal model.1. Refine the administration technique to minimize systemic absorption.[4] 2. Carefully calculate the dose based on the animal's body weight and known LD50 values for the species, if available. 3. Monitor animals closely for any adverse reactions.
Inconsistent results between different experimental batches. 1. Formulation Issues: The stability and homogeneity of the this compound solution may vary. 2. Differences in Animal Supply: Animals sourced from different vendors or batches may have different genetic backgrounds or health statuses.1. Prepare fresh solutions for each experiment and ensure proper storage. 2. Source animals from a reputable supplier and ensure consistency in strain, age, and sex across all experiments.

Data Presentation

Table 1: Mydriatic Effect of 2% Homatropine in Angora Goats

ParameterTime (hours)
Onset of Mydriasis< 0.25
Time to 5mm Difference in Vertical Pupil Diameter0.75
Time to Maximum Vertical Dilation4
Duration of Vertical Dilation12
Time to Maximum Horizontal Dilation3.5

Data summarized from a study on the efficacy of various mydriatics in Angora goats.[23]

Table 2: Acute Oral LD50 of Homatropine in Different Species

Animal SpeciesLD50 (mg/kg)
Rat1200
Mouse1400
Guinea Pig1000

Data obtained from DrugBank.[1]

Experimental Protocols

Protocol 1: Assessment of Mydriatic Effect of this compound

  • Animal Model: Select the appropriate animal model and ensure all animals are of the same species, strain, sex, and age.

  • Acclimation: Acclimate the animals to the laboratory environment for a minimum of one week prior to the experiment.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes using a calibrated pupil gauge or a digital imaging system.

  • Drug Administration:

    • Gently restrain the animal.

    • Instill a single drop of the this compound solution (e.g., 2%) into the conjunctival sac of one eye. The contralateral eye can serve as a control.

    • Apply gentle pressure to the lacrimal sac for 2-3 minutes to minimize systemic absorption.[4]

  • Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, 120 minutes, and then hourly) until the pupil returns to its baseline size.

  • Data Analysis: Calculate the change in pupil diameter from baseline at each time point. Determine the onset of action, time to peak effect, and duration of action.

Visualizations

Signaling_Pathway cluster_0 Cholinergic Neuron cluster_1 Target Cell (e.g., Iris Sphincter Muscle) ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to G_Protein G-Protein mAChR->G_Protein Activates Effector Effector (e.g., PLC) G_Protein->Effector Modulates Response Cellular Response (Contraction) Effector->Response Leads to Homatropine This compound Homatropine->mAChR Blocks

Caption: this compound's mechanism of action.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Pupil Measurement acclimation->baseline admin This compound Administration baseline->admin measurement Post-Dose Pupil Measurements (Time Series) admin->measurement analysis Data Analysis (Onset, Peak, Duration) measurement->analysis end End analysis->end

Caption: Workflow for assessing mydriatic effect.

Variability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Variability in Animal Response species Species center->species genetics Genetics (Strain) center->genetics age Age center->age sex Sex center->sex route Route of Administration center->route formulation Drug Formulation center->formulation environment Environment center->environment health Health Status center->health

Caption: Key factors influencing animal response variability.

References

Proper storage and handling of Homatropine Bromide to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Homatropine (B1218969) Bromide to maintain its potency and integrity during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Homatropine Bromide?

A1: Solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2°C to 8°C is recommended.

Q2: How should I prepare and store this compound solutions?

A2: this compound is freely soluble in water and sparingly soluble in ethanol.[1][2] For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). The pH of a 20 mg/mL solution in water should be between 5.5 and 7.0.[1] Stock solutions, once prepared, should be stored in light-resistant containers at 2°C to 8°C. For extended storage of solutions, consider freezing at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is affected by light.[2] Both the solid compound and its solutions should be protected from light to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway for this compound in solution is hydrolysis of the ester linkage, particularly under alkaline conditions. It is also susceptible to oxidation and photodegradation.

Q5: What are some common incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and alkaline substances.[4] Contact with alkaline solutions can cause the precipitation of the free base.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Precipitation in Aqueous Solution The pH of the solution has become alkaline. The concentration of the solution is too high for the storage temperature. Interaction with other components in a mixture.Ensure the pH of the solution is maintained within the recommended range (typically slightly acidic to neutral).[1] If crystallization occurs at low temperatures, gently warm the solution to redissolve the precipitate. Prepare more dilute solutions if the issue persists. When preparing mixtures, assess the compatibility of all components with this compound.
Solution Turns Yellow or Brown This may indicate degradation, possibly due to oxidation or exposure to light.Discard the solution and prepare a fresh batch, ensuring it is protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Inconsistent Results in Potency Assays (e.g., HPLC) Degradation of the sample or standard solution. Improper sample preparation. Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency).Prepare fresh standard and sample solutions daily. Ensure complete dissolution of the compound and accurate dilutions. Follow a systematic HPLC troubleshooting protocol to identify and resolve system issues.
Peak Tailing in HPLC Analysis Secondary interactions between the basic Homatropine molecule and residual silanol (B1196071) groups on the HPLC column. Column overload. Mismatch between injection solvent and mobile phase.Use a mobile phase with a lower pH (around 2-3) to protonate the silanol groups.[5] Employ an end-capped HPLC column specifically designed for basic compounds.[4] Reduce the injection volume or the concentration of the sample.[5] Dissolve the sample in the mobile phase or a weaker solvent.[5]

Data on Stability of this compound

While specific quantitative degradation rates for this compound under various conditions are not extensively published, the following table summarizes its known stability characteristics. Forced degradation studies are recommended to determine stability in your specific formulation or experimental conditions.

Condition Observation Recommendation
Alkaline pH Rapid hydrolysis of the ester linkage.Maintain solutions at a slightly acidic to neutral pH (e.g., pH 2.5-5.0 for ophthalmic solutions).[6]
Acidic pH More stable than in alkaline conditions, but hydrolysis can still occur over time.Buffer solutions to maintain a stable acidic pH.
Elevated Temperature Increased rate of degradation.Store solutions at recommended temperatures (refrigerated or frozen). Avoid prolonged exposure to high temperatures.
Light Exposure Susceptible to photodegradation.Protect solid compound and solutions from light at all times by using amber containers or other light-blocking methods.[2]
Oxidizing Agents Can lead to oxidative degradation.Avoid contact with strong oxidizing agents. Consider using antioxidants in formulations if necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Potency Assay

This protocol is adapted from the USP monograph for Homatropine Hydrobromide and is suitable for determining the potency and detecting degradation products.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: L1 packing (e.g., C18), 4.6-mm x 10-cm; 3-µm particle size[7]

  • Mobile Phase: Prepare a filtered and degassed mixture of Buffer solution and methanol (67:33).[7]

    • Buffer solution: Dissolve 6.8 g of monobasic potassium phosphate and 7.0 g of sodium 1-heptanesulfonate monohydrate in 1000 mL of water. Adjust with 3 M phosphoric acid to a pH of 2.7.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[7]

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Preparation (approx. 2 mg/mL): Accurately weigh a quantity of this compound RS and dissolve in Mobile Phase to obtain a known concentration of about 2 mg/mL.[7]

  • Assay Preparation (approx. 2 mg/mL): Accurately weigh about 100 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume.[7]

4. Procedure:

  • Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

  • Inject the Standard preparation and record the peak area.

  • Inject the Assay preparation and record the peak area.

  • Calculate the potency of the this compound sample against the reference standard.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis is expected to be rapid. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid this compound powder and a solution of the compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose the solid powder and a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[8] A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Identify & Quantify Degradation Products analyze->end

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Decision_Tree start Unexpected Experimental Result issue1 Precipitate in Solution? start->issue1 issue2 Discoloration (Yellow/Brown)? issue1->issue2 No cause1a Check pH (Is it alkaline?) issue1->cause1a Yes issue3 Inconsistent HPLC Results? issue2->issue3 No cause2 Suspect Oxidation or Photodegradation issue2->cause2 Yes cause3a Sample/Standard Degradation? issue3->cause3a Yes cause1b Review Concentration & Storage Temp cause1a->cause1b pH OK solution1a Adjust pH to Slightly Acidic cause1a->solution1a solution1b Warm to Redissolve or Dilute cause1b->solution1b solution2 Prepare Fresh Solution, Protect from Light/Air cause2->solution2 cause3b HPLC System Issue? cause3a->cause3b Fresh Solutions No Improvement solution3a Prepare Fresh Solutions Daily cause3a->solution3a solution3b Troubleshoot HPLC (Column, Mobile Phase, etc.) cause3b->solution3b

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Validation & Comparative

A Comparative Analysis of Homatropine Bromide and Atropine on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Homatropine Bromide and Atropine, two non-selective muscarinic receptor antagonists. The following sections detail their binding affinities, signaling pathways, and the experimental methodologies used to determine these characteristics, supported by quantitative data and visual diagrams.

Introduction

Atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a well-characterized competitive antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2][3] It is widely used both clinically and as a research tool to block parasympathetic nervous system effects.[1][2] Homatropine is a synthetic derivative of atropine, differing by the substitution of a hydroxyl group and a phenyl group on the tropic acid moiety.[4][5] It is also a competitive muscarinic receptor antagonist.[4][5] This guide aims to provide a detailed comparative analysis of these two agents' interactions with muscarinic receptors.

Data Presentation: Comparative Binding Affinities

The binding affinities of this compound and Atropine for the five muscarinic receptor subtypes (M1-M5) are summarized below. The data, presented as pKi and pKB values, are collated from various radioligand binding and functional studies. It is important to note that experimental conditions can influence these values.

DrugReceptor SubtypeBinding Affinity (pKi)Binding Affinity (pKB)
Atropine M18.8 - 9.29.17
M28.5 - 8.9-
M38.6 - 9.19.70
M49.19.29
M58.68.99
This compound Endothelial Muscarinic ReceptorsIC50: 162.5 nM-
Smooth Muscle Muscarinic ReceptorsIC50: 170.3 nM-

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist. A higher value indicates a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Atropine demonstrates high affinity across all five muscarinic receptor subtypes, confirming its non-selective profile.[3] Specific pKi values for this compound across all M1-M5 subtypes are not as readily available in the literature. However, studies on specific tissues indicate its antagonist activity at muscarinic receptors. For instance, in endothelial and smooth muscle muscarinic receptors, this compound exhibits IC50 values of 162.5 nM and 170.3 nM, respectively.

Signaling Pathways

Both this compound and Atropine act as competitive antagonists, blocking the binding of the endogenous agonist, acetylcholine (ACh), to muscarinic receptors. This blockade prevents the activation of downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to.[1]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels.[6]

By blocking the binding of acetylcholine, both Homatropine and Atropine prevent these signaling events from occurring.

Gq_Coupled_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Binds & Activates Antagonist Atropine / Homatropine Antagonist->M1_M3_M5 Blocks Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_Coupled_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Binds & Activates Antagonist Atropine / Homatropine Antagonist->M2_M4 Blocks Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing a specific muscarinic receptor subtype (e.g., CHO-M1) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation Incubation of membranes with: - Radioligand (e.g., [³H]-NMS) - Competing unlabeled ligand (Homatropine or Atropine) at various concentrations Membrane_Prep->Incubation Separation Separation of bound and free radioligand (Rapid vacuum filtration) Incubation->Separation Quantification Quantification of bound radioactivity (Scintillation counting) Separation->Quantification Competition_Curve Generation of competition curve (% specific binding vs. log[ligand]) Quantification->Competition_Curve IC50_Determination Determination of IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki value using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells expressing M1, M3, or M5 receptors into a microplate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Antagonist_Incubation Incubate cells with varying concentrations of antagonist (Homatropine or Atropine) Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate cells with a fixed concentration of a muscarinic agonist (e.g., Carbachol) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure changes in intracellular calcium via fluorescence (e.g., using a FLIPR instrument) Agonist_Stimulation->Fluorescence_Measurement Response_Curve Generate dose-response curve (% inhibition vs. log[antagonist]) Fluorescence_Measurement->Response_Curve IC50_Determination Determine IC50 value Response_Curve->IC50_Determination

References

Validating the Selectivity of Homatropine Bromide for M3 vs. M2 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Homatropine (B1218969) Bromide's selectivity for the M3 versus M2 muscarinic acetylcholine (B1216132) receptors. Due to a lack of specific binding affinity data for Homatropine Bromide at cloned M2 and M3 receptors in the reviewed scientific literature, this document focuses on the established signaling pathways of these receptors, the experimental protocols for determining antagonist selectivity, and a qualitative comparison with other non-selective muscarinic antagonists.

Introduction to M2 and M3 Receptor Subtypes

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 and M3 subtypes are of particular interest in drug development due to their distinct physiological roles. M2 receptors are predominantly found in the heart, where their activation leads to a decrease in heart rate and contractility. They are also located on presynaptic terminals of cholinergic nerves, where they inhibit further acetylcholine release. M3 receptors are primarily located on smooth muscle cells, mediating contraction in various organs such as the bladder, bronchi, and gastrointestinal tract, and in glandular tissues, where they stimulate secretion.

Signaling Pathways: M2 vs. M3 Receptors

The distinct physiological effects of M2 and M3 receptor activation are a direct consequence of their differential coupling to intracellular signaling pathways.

  • M2 Muscarinic Receptor Signaling: M2 receptors primarily couple to G-proteins of the Gi/o family. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac myocytes.

  • M3 Muscarinic Receptor Signaling: M3 receptors couple to G-proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

Diagram of the M2 Muscarinic Receptor Signaling Pathway

M2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out Efflux ATP ATP Response Decreased Cellular Excitability cAMP->Response Leads to K_ion_out->Response Causes Hyperpolarization K_ion_in K+

Caption: M2 receptor signaling cascade.

Diagram of the M3 Muscarinic Receptor Signaling Pathway

M3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds G_protein Gq/11 Protein (αβγ) M3R->G_protein Activates PLC Phospholipase C G_protein->PLC αq activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Response Smooth Muscle Contraction, Glandular Secretion Ca2_ion->Response PKC->Response

Caption: M3 receptor signaling cascade.

Quantitative Analysis of Receptor Selectivity

The selectivity of a compound for different receptor subtypes is typically determined through radioligand binding assays. These assays measure the affinity of a drug for a specific receptor, usually expressed as the inhibition constant (Ki) or as pKi (-log Ki). A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the less preferred receptor by the Ki value for the more preferred receptor.

Binding Affinity of Muscarinic Antagonists (Illustrative Data)

CompoundM2 Receptor (pKi)M3 Receptor (pKi)Selectivity Ratio (M2/M3)
This compound Data not availableData not availableNot determined
Atropine (B194438) (non-selective)~9.0~9.2~0.6
Methoctramine (M2-selective)~8.1~6.9~15.8
4-DAMP (M3-selective)~8.1~9.1~0.1

Note: The pKi values for Atropine, Methoctramine, and 4-DAMP are approximate and can vary depending on the experimental conditions. The data for this compound is not available in the public domain from studies using cloned human receptors, preventing a direct quantitative comparison.

Based on its structural similarity to atropine, this compound is generally considered a non-selective muscarinic antagonist. However, without direct binding studies on cloned M2 and M3 receptors, its precise selectivity profile remains unquantified. One study indicated that in the rabbit aorta, homatropine showed higher affinity for smooth muscle muscarinic receptors (predominantly M3) compared to endothelial receptors.[1]

Experimental Protocols for Determining Receptor Selectivity

1. Radioligand Competition Binding Assay

This is the gold standard method for determining the binding affinity of an unlabeled compound (like this compound) for a specific receptor subtype.

Objective: To determine the Ki of a test compound for M2 and M3 muscarinic receptors.

Materials:

  • Cell membranes from cell lines stably expressing human recombinant M2 or M3 receptors (e.g., CHO or HEK-293 cells).

  • A radiolabeled muscarinic antagonist with high affinity and low subtype selectivity (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Unlabeled test compound (this compound).

  • A non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Incubation: In a series of tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and the bound radioligand are retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow A Prepare reagents: - Cell membranes (M2 or M3) - Radioligand ([3H]-NMS) - Test compound (Homatropine) - Assay buffer B Incubate membranes, radioligand, and varying concentrations of test compound A->B C Allow to reach equilibrium B->C D Separate bound and free radioligand via vacuum filtration C->D E Wash filters with cold buffer D->E F Measure radioactivity with scintillation counter E->F G Plot data and determine IC50 F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Radioligand binding assay workflow.

2. Functional Assays

Functional assays measure the biological response elicited by a compound. For an antagonist, this involves measuring its ability to inhibit the response to an agonist.

  • For M2 Receptors: A common functional assay measures the inhibition of forskolin-stimulated cAMP accumulation.

  • For M3 Receptors: A typical functional assay measures the inhibition of agonist-induced inositol phosphate (B84403) accumulation or intracellular calcium mobilization.

The potency of an antagonist in a functional assay is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. Schild plot analysis is used to determine the pA2 value.[2][3][4]

Conclusion

References

A Guide to Ensuring Reproducibility of Homatropine Bromide-Induced Effects Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and mitigating the sources of variability in the study of Homatropine Bromide, a competitive muscarinic receptor antagonist. In the absence of direct inter-laboratory comparison studies, this document focuses on standardizing experimental protocols and understanding potential discrepancies to enhance the reproducibility of findings.

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to a range of physiological effects, including pupil dilation (mydriasis), paralysis of accommodation (cycloplegia), and relaxation of smooth muscles.

Key Experimental Assays and Potential for Variability

The two primary methods for quantifying the effects of this compound are in vitro muscarinic receptor binding assays and in vivo assessment of mydriasis. The reproducibility of both is highly dependent on standardized protocols.

In Vitro Muscarinic Receptor Binding Assays

These assays are considered the gold standard for determining a compound's affinity (Ki) and the receptor density (Bmax) in a given tissue or cell line. They typically involve the use of a radiolabeled ligand that binds to muscarinic receptors.

Sources of Inter-Laboratory Variability:

  • Biological Material: The choice of tissue (e.g., brain, smooth muscle) or cell line, its preparation, and storage can significantly impact receptor density and integrity.[2]

  • Radioligand: The specific radioligand used, its concentration, and specific activity are critical variables.

  • Assay Conditions: Incubation time, temperature, and the composition of the buffer solution can all affect binding kinetics.[2]

  • Data Analysis: The method used to separate bound from free radioligand and the software used for non-linear regression analysis can introduce variability.

In Vivo Mydriasis Assessment

The mydriatic effect of this compound is a direct consequence of its anticholinergic activity on the iris sphincter muscle. This is a common and clinically relevant endpoint for assessing its potency and duration of action.

Sources of Inter-Laboratory Variability:

  • Animal Model: The species, strain, age, and sex of the animal model (commonly rabbits) can influence drug response.

  • Drug Formulation and Administration: The concentration of this compound, the volume of the eye drop, and the instillation technique can lead to dosing variations.

  • Measurement Technique: Manual measurement of pupil size with a ruler is less reproducible than automated quantitative pupillometry.[3] Environmental factors like ambient lighting must also be strictly controlled.

  • Observer Bias: Subjectivity in manual readings can be a significant source of error.

Data Presentation for Comparison

To facilitate inter-laboratory comparisons, data should be presented in a standardized format. The following tables illustrate the type of data that should be collected and reported.

Table 1: Example Data for In Vitro Muscarinic Receptor Binding Assay

ParameterLaboratory ALaboratory BInter-Assay %CVIntra-Assay %CV
Ki (nM) for this compound 2.5 ± 0.32.8 ± 0.4<15%<10%
Bmax (fmol/mg protein) 350 ± 25330 ± 30<15%<10%

Note: The acceptable ranges for Inter- and Intra-Assay Coefficients of Variability (%CV) are generally less than 15% and 10%, respectively, for immunoassays, which can be used as a benchmark for binding assays.[4]

Table 2: Example Data for In Vivo Mydriasis Assessment in Rabbits

Time PointMean Pupil Diameter (mm) - Lab AMean Pupil Diameter (mm) - Lab BReproducibility (LOA)
Baseline 3.2 ± 0.43.1 ± 0.5-0.25 to 0.23 mm
30 min post-instillation 6.8 ± 0.76.5 ± 0.8-0.87 to 0.91 mm
60 min post-instillation 7.5 ± 0.67.2 ± 0.7-0.87 to 0.91 mm
120 min post-instillation 7.1 ± 0.86.9 ± 0.9-0.87 to 0.91 mm

Note: Limits of Agreement (LOA) are used to assess the reproducibility between different measurement techniques or laboratories. Smaller LOA ranges indicate better agreement. The provided LOA values are based on studies comparing different pupillometry reading methods and time points.[5]

Experimental Protocols

Adherence to detailed, standardized protocols is paramount for achieving reproducibility.

Protocol 1: In Vitro Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of a competitive antagonist.[1][2]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain cortex) or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the pellet by resuspending in fresh buffer and centrifuging again.
  • Resuspend the final pellet in an appropriate assay buffer.

2. Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of this compound.
  • For total binding, add a known concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine).
  • For non-specific binding, add the radioligand and a high concentration of an unlabeled antagonist (e.g., atropine).
  • For the competition assay, add the radioligand and varying concentrations of this compound.
  • Add the membrane preparation to all wells.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Mydriasis Assessment in Rabbits

This protocol is based on standard methods for evaluating ophthalmic drugs.[6][7][8]

1. Animal Preparation:

  • Use healthy adult albino rabbits.
  • Allow the animals to acclimate to the laboratory environment.
  • Perform the experiment in a room with controlled, dim lighting.

2. Baseline Measurement:

  • Gently restrain the rabbit.
  • Measure the baseline pupil diameter of both eyes using a calibrated pupillometer.
  • Assess the light reflex by shining a penlight into the eye and observing for pupillary constriction.

3. Drug Administration:

  • Instill a single, precise volume (e.g., 50 µL) of the this compound solution into one eye (the test eye).
  • Instill an equal volume of saline into the contralateral eye to serve as a control.

4. Post-Treatment Measurements:

  • Measure the pupil diameter and assess the light reflex in both eyes at predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) after instillation.

5. Data Analysis:

  • Calculate the mean change in pupil diameter from baseline for both the test and control eyes at each time point.
  • Compare the changes in the test eye to the control eye using appropriate statistical methods.
  • Note the time to onset of mydriasis and the duration of the effect.

Mandatory Visualizations

G cluster_receptor Muscarinic Receptor Signaling Acetylcholine Acetylcholine M_Receptor Muscarinic Receptor (M1/M3/M5) Acetylcholine->M_Receptor Binds & Activates Homatropine_Bromide Homatropine_Bromide Homatropine_Bromide->M_Receptor Blocks Gq_11 Gq/11 Protein M_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effect Physiological Effect (e.g., Smooth Muscle Contraction) Ca_Release->Physiological_Effect PKC_Activation->Physiological_Effect

Caption: Signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of this compound.

G cluster_invitro In Vitro: Muscarinic Receptor Binding Assay Workflow cluster_invivo In Vivo: Mydriasis Assessment Workflow Start_InVitro Start: Tissue/Cell Preparation Membrane_Prep Membrane Homogenization and Isolation Start_InVitro->Membrane_Prep Assay_Setup Assay Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation with Radioligand and this compound Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_InVitro Data Analysis (IC50, Ki) Counting->Analysis_InVitro End_InVitro End: Determine Receptor Affinity Analysis_InVitro->End_InVitro Start_InVivo Start: Animal Acclimation Baseline Baseline Pupil Measurement (Pupillometry) Start_InVivo->Baseline Drug_Admin Instillation of this compound (Test Eye) and Saline (Control Eye) Baseline->Drug_Admin Time_Points Measure Pupil Diameter at Timed Intervals Drug_Admin->Time_Points Analysis_InVivo Data Analysis (Change from Baseline) Time_Points->Analysis_InVivo End_InVivo End: Quantify Mydriatic Effect Analysis_InVivo->End_InVivo

Caption: Standardized experimental workflows for assessing this compound effects.

References

A Comparative Analysis of Novel Anticholinergic Compounds Against Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the potency of three new anticholinergic compounds—Tiotropium (B1237716) Bromide, Aclidinium (B1254267) Bromide, and Glycopyrrolate—against the established muscarinic antagonist, Homatropine Bromide. The following sections detail the comparative anticholinergic potency, underlying experimental protocols, and relevant signaling pathways to offer a clear and objective assessment for research and development applications.

Comparative Anticholinergic Potency

The anticholinergic potency of the selected compounds was evaluated based on their affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs) and their functional antagonism in in-vitro assays. The data, summarized in the tables below, is compiled from multiple independent studies. It is important to note that direct head-to-head comparisons in a single study were not uniformly available, and thus, variations in experimental conditions should be considered.

Muscarinic Receptor Binding Affinities (Ki values)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The data presented here is from radioligand binding assays on various muscarinic receptor subtypes.

CompoundMuscarinic Receptor SubtypeKi (nM)Reference
Homatropine Methylbromide Unspecified (rat aorta)2.0 - 2.3[1]
Homatropine Methylbromide Unspecified (WKY-E and SHR-E)162.5 (IC50)[2]
Tiotropium Bromide M1, M2, M3 (human lung)High affinity (approx. 10-fold more potent than ipratropium)[3]
Aclidinium Bromide M1-M5 (human)Subnanomolar affinity[4]
Glycopyrrolate Unspecified (rat lung)Lower affinity than tiotropium (10-11 fold difference)[5]
Functional Antagonist Potency (pA2 values)

Functional assays measure the ability of a compound to inhibit the physiological response to an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency.

CompoundTissue PreparationAgonistpA2 ValueReference
Homatropine Guinea-pig atria (force)Not Specified7.21[2][6]
Homatropine Guinea-pig atria (rate)Not Specified7.07[2][6]
Homatropine Guinea-pig stomachNot Specified7.13[2][6]
Aclidinium Bromide Isolated guinea pig tracheaCarbachol (B1668302)Similar to tiotropium and ipratropium[7]

Experimental Protocols

The data presented in this guide are derived from established in-vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of test compounds for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]QNB).

  • Test compounds (this compound, Tiotropium, Aclidinium, Glycopyrrolate).

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Assay (Functional Antagonism)

This is a classic organ bath experiment used to assess the functional potency of antagonists on smooth muscle contraction.

Objective: To determine the pA2 value of test compounds as a measure of their functional antagonist potency at muscarinic receptors in an airway smooth muscle preparation.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution.

  • Acetylcholine or Carbachol (agonist).

  • Test compounds (this compound, Tiotropium, Aclidinium, Glycopyrrolate).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Guinea pigs are euthanized, and the trachea is excised and cut into rings. The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve (CCRC) to Agonist: A CCRC to acetylcholine or carbachol is constructed to determine the baseline contractile response.

  • Antagonist Incubation: After washing out the agonist, the tissues are incubated with a specific concentration of the test compound for a defined period.

  • Second CCRC to Agonist: A second CCRC to the agonist is constructed in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using the Schild equation.

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the generalized signaling pathway of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. Anticholinergic compounds act by competitively inhibiting the binding of acetylcholine (ACh) to these receptors.

cluster_membrane Cell Membrane ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to Anticholinergic Anticholinergic Compound Anticholinergic->mAChR Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzyme/ Ion Channel G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates/ Regulates Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates

Caption: Muscarinic receptor signaling pathway and the inhibitory action of anticholinergic compounds.

Experimental Workflow for Determining Anticholinergic Potency

The logical flow of experiments to benchmark new anticholinergic compounds is depicted below.

Start Start: New Anticholinergic Compound Synthesis Binding_Assay In Vitro Radioligand Binding Assay Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Guinea Pig Trachea) Start->Functional_Assay Data_Analysis_Ki Data Analysis: Determine Ki values Binding_Assay->Data_Analysis_Ki Data_Analysis_pA2 Data Analysis: Determine pA2 values Functional_Assay->Data_Analysis_pA2 Comparison Compare Potency with This compound Data_Analysis_Ki->Comparison Data_Analysis_pA2->Comparison End End: Potency Profile Established Comparison->End

Caption: Workflow for the in-vitro characterization of new anticholinergic compounds.

References

A Comparative Analysis of Homatropine Bromide and its Methyl-Congener, Methylhomatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Homatropine Bromide and its quaternary ammonium (B1175870) methyl-congener, Methylthis compound. Both compounds are competitive antagonists of muscarinic acetylcholine (B1216132) receptors, yet their structural differences lead to distinct pharmacokinetic and pharmacodynamic profiles, dictating their clinical applications.

Executive Summary

The primary differentiator between this compound and Methylthis compound lies in their chemical structure and resulting ability to cross the blood-brain barrier. Homatropine, a tertiary amine, can penetrate the central nervous system, while its methyl-congener, a quaternary ammonium salt, is restricted to peripheral actions.[1] This fundamental difference underpins their distinct therapeutic uses, with Homatropine employed in ophthalmology and as a centrally-acting abuse deterrent, and Methylhomatropine utilized for peripheral conditions such as gastrointestinal spasms.[1] While both are effective muscarinic antagonists, this guide delves into the available quantitative data to provide a more nuanced comparison for research and development purposes.

Comparative Data

The following table summarizes the available quantitative data for this compound and Methylthis compound.

Disclaimer: The data presented below are compiled from various sources. A direct, head-to-head comparative study under identical experimental conditions is not currently available in the public domain. Therefore, caution should be exercised when directly comparing absolute values.

ParameterThis compoundMethylthis compoundKey Differences
Chemical Structure Tertiary AmineQuaternary Ammonium CompoundMethylhomatropine has a permanently charged nitrogen, limiting its lipid solubility and membrane permeability.
Blood-Brain Barrier Permeability PermeableImpermeable[1]Homatropine can exert central nervous system effects, whereas Methylhomatropine's actions are confined to the periphery.
Primary Clinical Uses Ophthalmic mydriatic and cycloplegic, abuse deterrent in opioid formulationsGastrointestinal antispasmodic[1]Reflects the central vs. peripheral sites of action.
Receptor Binding Affinity (Ki) Not available in a comprehensive subtype panelM1-M5 (unspecified subtypes) in rat aorta: 2.0 nM (hypertensive rats), 2.3 nM (normotensive rats)[2]Limited data prevents a direct comparison of receptor subtype selectivity.
Functional Potency (pA2) Stomach: 7.13, Atria (force): 7.21, Atria (rate): 7.07[3]Not availablepA2 values indicate the antagonist's affinity in functional assays.
Functional Inhibition (IC50) Not availableEndothelial muscarinic receptors: 162.5 nM, Smooth muscle muscarinic receptors: 170.3 nM[3][4]IC50 values represent the concentration required to inhibit 50% of a biological response.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the relevant biological pathways and experimental procedures.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_gq_pathway Gq/11 Signaling Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Binds and Activates Antagonist Homatropine or Methylhomatropine Antagonist->M_Receptor Competitively Blocks Gq Gq/11 Protein M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Muscarinic Receptor (Gq/11) Signaling Pathway.

experimental_workflow cluster_binding_assay Radioligand Binding Assay cluster_organ_bath Isolated Organ Bath Experiment prep Membrane Preparation (from cells/tissues expressing muscarinic receptors) incubation Incubation with Radiolabeled Ligand (e.g., [³H]-NMS) and Unlabeled Antagonist prep->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard or Cheng-Prusoff) to determine Ki quantification->analysis tissue_prep Tissue Preparation (e.g., guinea pig ileum, trachea) mounting Mounting in Organ Bath (in physiological salt solution at 37°C) tissue_prep->mounting equilibration Equilibration and Baseline Recording mounting->equilibration agonist_addition Cumulative Addition of Agonist (e.g., carbachol) to establish a dose-response curve equilibration->agonist_addition antagonist_incubation Incubation with Antagonist (Homatropine or Methylhomatropine) agonist_addition->antagonist_incubation agonist_repeat Repeat Agonist Dose-Response Curve antagonist_incubation->agonist_repeat pA2_calc Schild Plot Analysis to determine pA2 agonist_repeat->pA2_calc

Figure 2: Experimental Workflows for Characterization.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Determination of Ki)

Objective: To determine the binding affinity (Ki) of this compound and Methylthis compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds: this compound and Methylthis compound at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the unlabeled test compound (Homatropine or Methylhomatropine). For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of atropine.

  • Equilibration: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay for Functional Antagonism (Determination of pA2)

Objective: To determine the functional potency (pA2) of this compound and Methylthis compound in a physiological system.

Materials:

  • Isolated tissue preparations (e.g., guinea pig ileum, trachea, or atria).

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Muscarinic agonist: Carbachol or acetylcholine.

  • Test compounds: this compound and Methylthis compound at various concentrations.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Mounting: Mount the isolated tissue in the organ bath containing the physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine its EC50 and maximal response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a known concentration of the antagonist (Homatropine or Methylhomatropine) for a predetermined period.

  • Second Dose-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

The differential effects of this compound and its methyl-congener are a clear illustration of the impact of a subtle structural modification on the pharmacokinetic properties and, consequently, the therapeutic application of a drug. While both are effective peripheral muscarinic antagonists, the ability of this compound to cross the blood-brain barrier allows for its use in applications requiring central nervous system effects, a characteristic that is absent in Methylthis compound. For researchers and drug development professionals, the choice between these or similar congeners will be dictated by the desired site of action—peripheral or central—and the specific therapeutic target. Further head-to-head comparative studies are warranted to fully elucidate the receptor subtype selectivity and pharmacokinetic profiles of these two compounds.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Homatropine Bromide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound and its associated waste.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is crucial to note that state and local regulations may impose stricter guidelines than federal mandates.[2] A significant development in this area is the EPA's final rule, often referred to as Subpart P, which sets forth specific management standards for hazardous waste pharmaceuticals generated in healthcare facilities.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound for disposal, it is imperative to wear appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A buttoned lab coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used.[5]

Work should be conducted in a well-ventilated area to minimize inhalation risks.[5][6]

2. Waste Segregation and Collection: Proper segregation of pharmaceutical waste is a cornerstone of compliant disposal.[1][7]

  • Collect all waste this compound, including expired or unused quantities, in a designated, suitable, and closed container.[5][6]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Label the waste container clearly as "Hazardous Waste" or "Pharmaceutical Waste" in accordance with your facility's and local regulations. The label should identify the contents as "this compound."

3. Spill Management: In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8] Use non-sparking tools.[5][6]

  • Place the collected material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Prevent spilled material from entering drains or sewer systems.[5][6][8]

4. Disposal of Contaminated Materials: Any materials that come into contact with this compound, such as gloves, bench paper, or pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in the designated this compound waste container.

5. Final Disposal Pathway: The ultimate disposal of this compound waste must be conducted through approved channels.

  • The recommended method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][6]

  • Do not discharge this compound waste down the drain or into the sewer system. [5][6]

  • Arrange for pickup and disposal by a certified hazardous waste management contractor.

6. Container Disposal: Empty containers that held this compound must also be managed properly.

  • Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste). After thorough cleaning, they may be offered for recycling or reconditioning.[5][6]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[5][6]

Summary of Disposal and Regulatory Information

ParameterGuidelineCitation
Primary Disposal Method Licensed chemical destruction or controlled incineration.[5][6]
Prohibited Disposal Discharge to sewer systems, contamination of water, foodstuffs, or feed.[5][6]
Governing Regulation EPA Resource Conservation and Recovery Act (RCRA).[1][2][3]
Specific Rule Subpart P for hazardous waste pharmaceuticals in healthcare settings.[3][4]
Waste Classification Segregate as pharmaceutical/hazardous waste.[1][7]
Container Labeling Clearly label as "Hazardous Waste" or "Pharmaceutical Waste" with contents identified.[2][7]
Contaminated Packaging Triple-rinse and recycle/recondition, or puncture and landfill (as per local regulations).[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_cleanup Follow Spill Cleanup Protocol: Contain, Collect, Clean spill_check->spill_cleanup Yes contaminated_items Dispose of Contaminated Items as Hazardous Waste spill_check->contaminated_items No spill_cleanup->segregate storage Store Waste Container Securely contaminated_items->storage disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal_vendor incineration Final Disposal: Controlled Incineration disposal_vendor->incineration end End of Process incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Homatropine Bromide. Adherence to these procedural steps is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.[1][2][3] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US).[1][4]
Skin Protection Chemical-impermeable gloves and fire/flame resistant, impervious clothingGloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[1][4]
Respiratory Protection A full-face respirator or dust respirator should be used if exposure limits are exceeded or if dust formation is likely.[1][2][5]Use respirators approved under appropriate government standards.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to mitigate risks. The following step-by-step plan outlines the procedures from preparation to post-handling.

1. Pre-Handling Preparations:

  • Ventilation: Ensure you are working in a well-ventilated area, preferably with local exhaust ventilation.[1][2][5][7][8]

  • Safety Equipment Check: Confirm that safety showers and eye wash stations are accessible.[7]

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.[1]

  • Container Inspection: Check that the chemical container is clearly labeled and free from leaks.[2]

2. Handling Procedures:

  • Avoid Dust Formation: Handle the substance carefully to avoid the formation of dust and aerosols.[1][2][5]

  • Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][6][7][8] Wash hands thoroughly after handling.[1][3][6][7][8]

  • Tools: Use non-sparking tools to prevent ignition.[1][5]

3. Post-Handling Procedures:

  • Decontamination: Clean all equipment and the work area after use.

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated place.[1][2][5] Store it away from incompatible materials and foodstuff containers.[1][2] Some sources recommend storing it in the dark.[2]

  • Clothing: Remove and wash contaminated clothing before reuse.[1][3][6]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.[1][5]

  • Ventilate: Ensure the area is well-ventilated.[1][5][7]

  • Containment: Prevent the spill from entering drains or water courses.[1][2][5]

  • Clean-up:

    • Wear full personal protective equipment.[7]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Collect the spilled material using non-sparking tools and place it into a suitable, closed container for disposal.[1][5]

    • For liquid spills, absorb with a finely-powdered liquid-binding material.[7]

    • Decontaminate the spill site after clean-up.[3]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5][7]

  • Skin Contact: Immediately remove contaminated clothing.[1][4] Wash the affected area with plenty of soap and water and consult a doctor.[1][4][5]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][4]

Disposal Plan

Proper disposal of this compound and its packaging is crucial to prevent environmental contamination.

Chemical Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][5]

  • All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1][5]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][5]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1][5]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1][5]

Safe Handling Workflow for this compound

prep 1. Preparation handling 2. Handling prep->handling sub_prep1 Check Ventilation prep->sub_prep1 sub_prep2 Inspect PPE prep->sub_prep2 sub_prep3 Verify Safety Equipment prep->sub_prep3 post_handling 3. Post-Handling handling->post_handling emergency Emergency Procedures handling->emergency sub_handling1 Wear Appropriate PPE handling->sub_handling1 sub_handling2 Avoid Dust Generation handling->sub_handling2 sub_handling3 Practice Good Hygiene handling->sub_handling3 disposal 4. Disposal post_handling->disposal sub_post1 Decontaminate Area post_handling->sub_post1 sub_post2 Store Properly post_handling->sub_post2 sub_post3 Handle Contaminated Clothing post_handling->sub_post3 sub_disposal1 Dispose of Chemical Waste disposal->sub_disposal1 sub_disposal2 Dispose of Contaminated Packaging disposal->sub_disposal2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homatropine Bromide
Reactant of Route 2
Reactant of Route 2
Homatropine Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.